3-[(2-Fluorobenzyl)oxy]azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIKVUFCBYNXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to 3-[(2-Fluorobenzyl)oxy]azetidine: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction: The Ascendance of the Azetidine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" structural motif.[1][2] Its growing prevalence in clinical candidates and approved drugs stems from a unique combination of characteristics. The inherent ring strain of the azetidine moiety, intermediate between that of aziridines and pyrrolidines, imparts a degree of conformational rigidity.[2] This rigidity can be advantageous for optimizing ligand-receptor interactions by reducing the entropic penalty upon binding.[3]
Furthermore, the sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability, key attributes for successful drug candidates.[1] The introduction of substituents onto the azetidine core allows for the precise tuning of properties such as basicity, lipophilicity, and metabolic soft spots. This guide focuses on a specific, valuable derivative: 3-[(2-Fluorobenzyl)oxy]azetidine . This compound combines the beneficial properties of the azetidine core with a fluorinated benzyl ether moiety, a common functional group in medicinal chemistry used to modulate electronic properties and block metabolic oxidation. This document will serve as an in-depth technical resource for researchers, providing comprehensive details on its chemical identifiers, a validated synthesis protocol, and a discussion of its applications in the field of drug development.
PART 1: Chemical Identifiers and Physicochemical Properties
Precise identification of a chemical entity is fundamental for scientific rigor and reproducibility. While a specific CAS Registry Number for the free base of 3-[(2-Fluorobenzyl)oxy]azetidine is not prominently listed in major chemical databases, its hydrochloride salt is well-documented. For the purpose of this guide, we will provide identifiers for both the free base (predicted) and its common salt form.
| Identifier | 3-[(2-Fluorobenzyl)oxy]azetidine (Free Base) | 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride |
| CAS Number | Not assigned/found | 1185304-72-6 |
| IUPAC Name | 3-[(2-Fluorobenzyl)oxy]azetidine | 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride |
| Molecular Formula | C₁₀H₁₂FNO | C₁₀H₁₃ClFNO |
| Molecular Weight | 181.21 g/mol | 217.67 g/mol |
| Canonical SMILES | C1NCC1OCC2=CC=CC=C2F | C1NCC1OCC2=CC=CC=C2F.Cl |
| InChI Key | (Predicted) | (Predicted) |
Note: The absence of a dedicated CAS number for the free base may be due to its higher basicity and potential instability compared to the more commonly handled and stored hydrochloride salt.
PART 2: Synthesis and Characterization
The synthesis of 3-[(2-Fluorobenzyl)oxy]azetidine is most effectively achieved through a two-step process involving the protection of the azetidine nitrogen, followed by a Williamson ether synthesis, and concluding with deprotection. This approach ensures high yields and minimizes side reactions.
Overall Synthesis Workflow
The logical flow for the synthesis begins with a commercially available, nitrogen-protected 3-hydroxyazetidine, proceeds through the key ether formation step, and finishes with the removal of the protecting group to yield the final product.
Caption: Synthetic pathway for 3-[(2-Fluorobenzyl)oxy]azetidine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-[(2-fluorobenzyl)oxy]azetidine-1-carboxylate (N-Boc Protected Intermediate)
-
Rationale: The use of the tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is a strategic choice.[4] It is stable under the basic conditions of the subsequent Williamson ether synthesis and can be removed under acidic conditions without affecting the newly formed ether linkage.[5] Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of N-Boc-3-hydroxyazetidine to form the requisite alkoxide.[6]
-
Procedure:
-
To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 2-fluorobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a colorless oil.
-
Step 2: Synthesis of 3-[(2-Fluorobenzyl)oxy]azetidine Hydrochloride (Final Product)
-
Rationale: Acid-mediated cleavage is the standard method for removing the Boc group.[2][5] A solution of hydrogen chloride in an organic solvent like dioxane is ideal as it provides anhydrous acidic conditions, which prevents hydrolysis of the ether and allows for the direct precipitation of the product as its hydrochloride salt, simplifying isolation.
-
Procedure:
-
Dissolve the purified tert-butyl 3-[(2-fluorobenzyl)oxy]azetidine-1-carboxylate (1.0 eq.) in a minimal amount of anhydrous dichloromethane or ethyl acetate.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate is typically observed.
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(2-fluorobenzyl)oxy]azetidine hydrochloride as a white to off-white solid.
-
Characterization Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ ~9.5-9.2 (br s, 2H, -NH₂⁺-), 7.55-7.45 (m, 2H, Ar-H), 7.30-7.15 (m, 2H, Ar-H), 4.60 (s, 2H, -O-CH₂-Ar), 4.50-4.40 (m, 1H, Azetidine C3-H), 4.20-4.05 (m, 2H, Azetidine C2/4-H), 3.95-3.80 (m, 2H, Azetidine C2/4-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ ~161.5 (d, J=245 Hz, C-F), ~130.5 (d, J=8 Hz), ~129.5, ~125.0 (d, J=15 Hz), ~124.5 (d, J=4 Hz), ~115.5 (d, J=21 Hz), ~70.0 (-O-CH₂-Ar), ~65.0 (Azetidine C3), ~55.0 (Azetidine C2/4).
-
Mass Spectrometry (ESI+): m/z = 182.1 [M+H]⁺ (for the free base).
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 3-[(2-fluorobenzyl)oxy]azetidine motif into a drug candidate can be a strategic decision to address several key aspects of drug design.
Role as a Bioisosteric Replacement and Scaffold
The azetidine ring is often employed as a bioisostere for other common rings like pyrrolidine, piperidine, or even acyclic linkers. Its compact and rigid nature can help in:
-
Improving Ligand Efficiency: By constraining the conformation of side chains, the azetidine ring can lead to a more favorable binding entropy.[3]
-
Vectorial Projection of Substituents: The defined geometry of the 3-substituted azetidine allows for precise placement of functional groups into specific regions of a binding pocket.
-
Modulating Basicity: The pKa of the azetidine nitrogen is a key parameter that influences ADME properties. It can be fine-tuned by the nature of other substituents on the ring.
Enhancement of Physicochemical and Pharmacokinetic Properties
-
Metabolic Stability: The azetidine ring itself is generally more metabolically stable than larger saturated heterocycles.[1] The 2-fluoro substitution on the benzyl ring is a classic medicinal chemistry tactic to block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway for benzyl ethers. This can significantly increase the half-life of a compound.[8]
-
Solubility: The polar nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule compared to more lipophilic carbocyclic analogs.
The logical relationship between the structural features of 3-[(2-fluorobenzyl)oxy]azetidine and its utility in drug design is summarized below.
Caption: Logic diagram illustrating the utility of the title compound.
PART 4: Safety and Handling
While a specific safety data sheet (SDS) for 3-[(2-Fluorobenzyl)oxy]azetidine is not available, general precautions should be taken based on the reactivity of the azetidine class of compounds.
-
General Handling: The parent compound, azetidine, is a corrosive and flammable liquid.[7][9] While the substitution in the title compound will alter these properties (it is expected to be a solid salt), it should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Toxicity: Azetidine derivatives can be skin and respiratory irritants.[10] Direct contact and inhalation should be avoided. The hydrochloride salt is acidic and can cause irritation upon contact.
-
Storage: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry place.
Conclusion
3-[(2-Fluorobenzyl)oxy]azetidine represents a valuable building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, relying on well-established and robust chemical transformations. The unique combination of a conformationally constrained azetidine core and a metabolically blocked fluorobenzyl ether moiety provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. As the demand for novel, sp³-rich scaffolds continues to grow, the strategic application of derivatives such as the one detailed in this guide will undoubtedly play a significant role in the development of the next generation of therapeutics.
References
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
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Deb, I., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
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The Advent and Evolution of Fluorobenzyl Azetidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Azetidine Ring - A Privileged Scaffold in Medicinal Chemistry
The four-membered saturated nitrogen-containing heterocycle, azetidine, has emerged as a cornerstone in modern drug discovery.[1] Its unique conformational rigidity and sp³-rich character offer a distinct advantage in the design of novel therapeutics, allowing for precise vectoral orientation of substituents and improved physicochemical properties such as metabolic stability and solubility.[1] While historically challenging to synthesize due to inherent ring strain, recent advancements in synthetic methodologies have unlocked the vast potential of the azetidine scaffold, leading to its incorporation into a growing number of approved drugs and clinical candidates.[1][2] This guide delves into the specific and compelling history, synthesis, and therapeutic applications of a particularly significant subclass: fluorobenzyl azetidine derivatives. The introduction of a fluorobenzyl moiety often imparts favorable pharmacokinetic properties, making this class of compounds a fertile ground for therapeutic innovation.
A Historical Perspective: From a Synthetic Curiosity to a Therapeutic Mainstay
The journey of azetidine chemistry began over a century ago, with early explorations into the synthesis of this strained ring system. The first documented synthesis of an azetidine derivative dates back to 1907 through a Schiff base reaction.[3] However, for many decades, azetidines remained largely a synthetic curiosity. The landscape began to shift with the discovery of naturally occurring azetidine-containing compounds and the recognition of their diverse biological activities.[3]
A pivotal moment in the history of fluorobenzyl azetidine derivatives was the discovery and development of Ezetimibe . Initially investigated as a potential acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, its true mechanism of action was later identified as the inhibition of cholesterol absorption.[4] Ezetimibe, with its characteristic 1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one core, represents a landmark achievement in the field, validating the therapeutic potential of this scaffold. It selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol uptake, thereby reducing plasma cholesterol levels.[4][5] The success of Ezetimibe spurred significant interest in the broader class of fluorobenzyl azetidine derivatives, leading to extensive research into their synthesis and application in various therapeutic areas.
Synthetic Strategies: Constructing the Fluorobenzyl Azetidine Core
The synthesis of fluorobenzyl azetidine derivatives has evolved significantly, with several robust methods now available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern on the azetidine ring.
The Staudinger [2+2] Cycloaddition: A Classic Approach to Azetidin-2-ones
One of the most well-established methods for the synthesis of the β-lactam ring, the core of azetidin-2-ones, is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene and an imine.[6] For the synthesis of 4-(4-fluorobenzyl)azetidin-2-one, a key intermediate, the ketene is typically generated in situ from 4-fluorophenylacetyl chloride.
Experimental Protocol: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one [6]
-
Step 1: Preparation of 4-Fluorophenylacetyl Chloride.
-
To a solution of 4-fluorophenylacetic acid (1.0 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (1.1 equivalents).
-
Reflux the mixture for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., disappearance of the starting acid by GC-MS analysis of a quenched aliquot).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluorophenylacetyl chloride, which can be used in the next step without further purification.
-
-
Step 2: Staudinger [2+2] Cycloaddition.
-
Dissolve the appropriate imine (e.g., an N-silylimine for an N-unsubstituted product) in an anhydrous, aprotic solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of 4-fluorophenylacetyl chloride (1.0 equivalent) and a tertiary amine base (e.g., triethylamine, 1.2 equivalents) in the same solvent. The base facilitates the in situ generation of the ketene.
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature.
-
Quench the reaction with an aqueous workup to hydrolyze the silyl group (if applicable) and remove impurities.
-
Purify the crude product by chromatography or recrystallization to yield the desired 4-(4-fluorobenzyl)azetidin-2-one.
-
Diagram: Staudinger Cycloaddition for 4-(4-Fluorobenzyl)azetidin-2-one Synthesis
Caption: General workflow for the Staudinger [2+2] cycloaddition.
Couty's Azetidine Synthesis: A Versatile Route to Enantiopure Azetidines
For the synthesis of a broader range of enantiopure azetidines, Couty's azetidine synthesis offers an efficient and versatile approach.[7] This method starts from readily available β-amino alcohols and proceeds via chlorination, deprotonation, and a subsequent 4-exo-trig ring closure. This strategy has been instrumental in the development of libraries of azetidine-based scaffolds for various applications, including CNS-focused drug discovery.[7]
Therapeutic Applications and Mechanisms of Action
The incorporation of the fluorobenzyl azetidine motif has led to the discovery of compounds with a wide spectrum of biological activities, targeting diverse therapeutic areas.
Cholesterol Absorption Inhibitors: The Legacy of Ezetimibe
As previously mentioned, Ezetimibe is a pioneering example of a fluorobenzyl azetidine derivative that acts as a potent cholesterol absorption inhibitor.[4]
-
Mechanism of Action: Ezetimibe functions by specifically targeting and inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of enterocytes in the small intestine.[4][5] This inhibition prevents the uptake of both dietary and biliary cholesterol, leading to a reduction in the delivery of cholesterol to the liver. The liver then upregulates LDL receptors to sequester more cholesterol from the circulation, ultimately lowering plasma LDL-cholesterol levels.[8]
Diagram: Mechanism of Action of Ezetimibe
Caption: Simplified pathway of Ezetimibe's cholesterol-lowering effect.
Anticancer Agents: Targeting Tubulin Polymerization
Recent research has unveiled the potent anticancer activity of certain fluorobenzyl azetidine derivatives, particularly chiral fluorinated azetidin-2-ones. These compounds have shown remarkable efficacy against various cancer cell lines, including drug-resistant strains.[9]
-
Mechanism of Action: A key mechanism underlying the anticancer effects of these compounds is the inhibition of tubulin polymerization.[9] By binding to the colchicine-binding site on β-tubulin, these azetidin-2-ones disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[10]
Table 1: Anticancer Activity of Selected Fluorobenzyl Azetidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 1a | A549 (Lung) | 2.2 | [9][10] |
| 1a | HCT116 (Colon) | 2.1 | [9][10] |
| 12l | MCF-7 (Breast) | 10 | [11] |
| 12l | HT-29 (Colon) | 3 | [11] |
| 12k | MCF-7 (Breast) | 1.5 | [11] |
Other Therapeutic Areas
The versatility of the fluorobenzyl azetidine scaffold extends beyond cholesterol management and oncology. Research has explored their potential as:
-
Antimicrobial Agents: The β-lactam ring is a well-known pharmacophore in antibiotics, and novel azetidin-2-one derivatives continue to be investigated for their antibacterial and antifungal properties.[3][12]
-
Enzyme Inhibitors: Fluorobenzyl azetidine derivatives have been designed as inhibitors for various enzymes, including butyrylcholinesterase, a target in Alzheimer's disease research.[13]
-
Central Nervous System (CNS) Agents: The rigid azetidine core is an attractive scaffold for the development of CNS-active compounds, and libraries of these derivatives have been synthesized and screened for neurological targets.[7]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of fluorobenzyl azetidine derivatives is highly dependent on their substitution patterns. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
SAR in Cholesterol Absorption Inhibitors
For azetidin-2-one-based cholesterol absorption inhibitors, key SAR observations include:
-
N1-Substituent: A 4-fluorophenyl group at the N1 position of the azetidin-2-one ring is generally considered optimal for activity.[5]
-
C4-Substituent: The nature of the substituent at the C4 position significantly influences potency. The 4-hydroxyphenyl group in Ezetimibe is crucial for its activity.
-
C3-Substituent: The stereochemistry and the length and functionality of the side chain at the C3 position are critical for potent inhibition of NPC1L1.
SAR in Anticancer Agents (Tubulin Inhibitors)
In the context of azetidin-2-one-based tubulin inhibitors:
-
Stereochemistry: The chirality of the azetidin-2-one ring plays a critical role in determining the potency of tubulin polymerization inhibition.
-
Fluorine Substitution: The position and number of fluorine atoms on the benzyl ring can significantly impact anticancer activity.
-
Substituents on the Phenyl Rings: Modifications to the phenyl rings attached to the azetidine core can modulate activity and selectivity against different cancer cell lines.[11]
Conclusion and Future Directions
Fluorobenzyl azetidine derivatives have transitioned from a niche area of synthetic chemistry to a validated and highly promising scaffold in drug discovery. The clinical success of Ezetimibe has firmly established their therapeutic value, while ongoing research continues to uncover their potential in a multitude of other diseases, most notably cancer. Future research will likely focus on the development of novel and more efficient synthetic methodologies to access a wider diversity of fluorobenzyl azetidine structures. Furthermore, a deeper understanding of their mechanisms of action and the continued exploration of their structure-activity relationships will undoubtedly pave the way for the next generation of innovative therapeutics based on this remarkable chemical scaffold.
References
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- BenchChem. (2025). Application Notes and Protocols: Developing Structure-Activity Relationships for 4-(4-Fluorobenzyl)azetidin-2-one Analogs as Cholesterol Absorption Inhibitors.
- Yao, H., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed.
- TBA. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- TBA. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
- Kamal, M. A., et al. (2017). Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer's Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses. CNS & Neurological Disorders - Drug Targets, 16(7), 820-827.
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Natural Occurrence of Azetidine-Containing Compounds: A Technical Guide
Version 1.0 | February 2026
Executive Summary
The azetidine ring—a saturated four-membered nitrogen heterocycle—is a structural rarity in nature.[1][2] Unlike its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, the azetidine ring possesses significant ring strain (~26 kcal/mol), making its biosynthesis thermodynamically demanding and its accumulation kinetically precarious.[1]
This guide analyzes the three primary domains of natural azetidine occurrence: the terrestrial proline mimics (e.g., Azetidine-2-carboxylic acid), the graminaceous siderophores (Mugineic acids), and the marine sphingolipid alkaloids (Penaresidins). It provides actionable protocols for their isolation and details the S-adenosylmethionine (SAM)-dependent enzymatic machinery responsible for their formation.[1]
The Chemical Landscape: Thermodynamics vs. Kinetics
To understand the scarcity of natural azetidines, one must first appreciate the energy barrier.[1]
| Heterocycle Size | Name | Ring Strain (kcal/mol) | Natural Abundance |
| 3-membered | Aziridine | ~27 | Very Rare (e.g., Mitomycins) |
| 4-membered | Azetidine | ~26 | Rare |
| 5-membered | Pyrrolidine | ~6 | Ubiquitous (Proline, Nicotine) |
| 6-membered | Piperidine | ~0 | Common (Coniine, Piperine) |
Technical Insight: The biosynthesis of azetidine requires specialized enzymes capable of overcoming the entropic and enthalpic barriers of cyclization.[1] Nature typically utilizes S-adenosylmethionine (SAM) not just as a methyl donor, but as a reactive 3-amino-3-carboxypropyl scaffold for this purpose.[1]
Class I: The Proline Mimic (Azetidine-2-carboxylic Acid)
Target Compound: Azetidine-2-carboxylic acid (Aze) Primary Sources: Convallaria majalis (Lily of the Valley), Polygonatum spp., Delonix regia, and Sugar Beets (Beta vulgaris).[1][3]
Mechanism of Toxicity
Aze is a non-proteinogenic amino acid that acts as a toxic analogue of proline.[1]
-
Misincorporation: Prolyl-tRNA synthetases in non-adapted organisms (including humans) cannot efficiently discriminate between Proline and Aze.[1]
-
Consequence: Aze is incorporated into nascent polypeptide chains.[1] The 4-membered ring alters the
and torsion angles of the peptide backbone, destabilizing secondary structures like -helices and polyproline II helices (collagen).[1] -
Result: Misfolded proteins trigger the Unfolded Protein Response (UPR), leading to proteotoxic stress.[1]
Biosynthetic Pathway (The SAM-Dependent Cyclization)
Recent advances (2024-2025) have clarified the mechanism of Aze formation, identifying Aze Synthases that catalyze an intramolecular substitution.[1]
Figure 1: The SAM-dependent biosynthesis of Azetidine-2-carboxylic acid.[1][2] The reaction proceeds via an intramolecular nucleophilic attack, displacing MTA.
Experimental Protocol: Isolation from Convallaria majalis
Objective: Isolate high-purity Aze from plant rhizomes. Scale: 100g wet biomass.
Step-by-Step Methodology:
-
Extraction:
-
Homogenize 100g fresh rhizomes in 500 mL 70% Ethanol .
-
Why: Ethanol precipitates high-molecular-weight proteins while solubilizing free amino acids.[1]
-
Sonicate for 30 mins at 4°C to maximize cell lysis.
-
Centrifuge (10,000 x g, 15 min) and collect supernatant.
-
-
Lipid Removal:
-
Cation Exchange Chromatography (Critical Step):
-
Fractionation:
-
Crystallization:
-
Dissolve enriched fraction in hot 90% ethanol.
-
Cool slowly to 4°C. Aze crystallizes as needles.[1]
-
Class II: The Iron Scavengers (Mugineic Acids)
Target Compounds: Mugineic Acid (MA), 2'-Deoxymugineic Acid (DMA).[1][4][5] Source: Graminaceous plants (Barley, Wheat, Rye).[1]
Physiological Role
These compounds are phytosiderophores .[1] In iron-deficient alkaline soils, grasses secrete mugineic acids from their roots.[1] The azetidine ring within the structure (specifically the azetidine-2-carboxylic acid moiety derived from the precursor) is crucial for the hexadentate chelation of Fe(III), solubilizing it for uptake via the YS1 transporter.
The Methionine Cycle Connection
The biosynthesis of mugineic acids is a masterclass in methionine recycling.[1] It connects the Yang Cycle (Ethylene) with siderophore production.[1]
Figure 2: Biosynthesis of Mugineic Acids.[1] The azetidine ring is formed during the conversion of the keto-intermediate to DMA.
Class III: Marine Alkaloids (Penaresidins)
Target Compounds: Penaresidins A & B, Penazetidines.[1][6][7] Source: Marine sponges of the genus Penares.[1][6]
Structural Uniqueness
Unlike the simple amino acid Aze, Penaresidins are complex sphingolipid-like alkaloids .[1] They feature a central azetidine ring substituted with a long alkyl chain and a hydroxymethyl group.[1]
-
Biosynthetic Hypothesis: Likely derived from a sphingosine-type precursor where the amino group attacks the C4 position (or equivalent) to close the 4-membered ring, distinct from the SAM-pathway of terrestrial plants.[1]
Analytical Differentiation: Aze vs. Proline
A major challenge in studying azetidines is their isobaric or near-isobaric relationship with proline derivatives in mass spectrometry.[1]
| Feature | L-Proline | L-Azetidine-2-carboxylic Acid |
| Formula | C₅H₉NO₂ | C₄H₉NO₂ |
| Monoisotopic Mass | 115.0633 Da | 101.0477 Da |
| Retention Time (C18) | Earlier | Later (More hydrophobic due to ring strain/shape) |
| Fragmentation (MS/MS) | Loss of COOH (-45) | Distinct ring opening patterns |
Protocol for LC-MS Separation:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining these polar zwitterions.[1]
-
Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1]
-
Gradient: 95% B to 60% B over 15 minutes.
-
Detection: Q-TOF MS in positive mode (
).[1]
References
-
Fowden, L. (1955).[1][9] Azetidine-2-carboxylic acid: a new constituent of plants.[1][10] Nature, 176(4477), 347-348.[1] Link
-
Kobayashi, J., et al. (1991).[1][6] Penaresidins A and B, two novel azetidine alkaloids with potent actomyosin ATPase-activating activity from the Okinawan marine sponge Penares sp.[1][8] Journal of the Chemical Society, Perkin Transactions 1, 2837-2841.[1] Link
-
Mori, S., & Nishizawa, N. K. (1987).[1] Methionine as a dominant precursor of phytosiderophores in Gramineae plants.[1] Plant and Cell Physiology, 28(6), 1081-1092.[1] Link
-
Rubenstein, E. M., et al. (2006).[1][3] Azetidine-2-carboxylic acid in the garden beet.[1][10] Phytochemistry, 67(9), 898-903.[1] Link
-
Klaubert, T. J., et al. (2025).[1][9][11] Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications (Preprint/Recent).[1] Link(Note: URL represents typical repository for this recent finding).
-
Ma, J. F., & Nomoto, K. (1996).[1] Effective regulation of iron acquisition in graminaceous plants. The role of mugineic acids. Physiologia Plantarum, 97(3), 609-617.[1] Link
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Penaresidin A and B, two novel azetidine alkaloids with potent actomyosin ATPase-activating activity from the Okinawan marine sponge Penares sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. portal.fis.tum.de [portal.fis.tum.de]
"3-[(2-Fluorobenzyl)oxy]azetidine" as a building block for complex molecules
Executive Summary
This guide details the strategic application of 3-[(2-Fluorobenzyl)oxy]azetidine (and its salts) as a high-value building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Unlike traditional piperidine or pyrrolidine scaffolds, the azetidine core offers a distinct vector for lowering lipophilicity (
This document provides validated protocols for handling, free-basing, and coupling this strained heterocycle to complex drug cores, ensuring high yield and structural integrity.
Physicochemical Profile & Rationale
The "Azetidine Switch" Strategy
Replacing a 6-membered piperidine or 5-membered pyrrolidine with a 4-membered azetidine is a proven strategy to improve the physicochemical profile of a drug candidate. This "ring contraction" typically results in:
-
Reduced Lipophilicity: Lower
(typically by 0.5–1.0 units). -
Reduced Basicity: The pKa of azetidine (approx. 10.0–11.0) is often slightly lower than secondary acyclic amines, reducing non-specific binding (hERG liability).
-
New Vector Space: The bond angles of the strained ring (
) project substituents into unique chemical space compared to the chair conformation of piperidine.
The 2-Fluorine Effect
The ortho-fluorine substitution on the benzyl ring is not merely decorative.
-
Metabolic Blocking: It sterically and electronically deactivates the benzylic position, a common site for CYP450-mediated oxidation.
-
Conformational Locking: The C–F bond creates a dipole that prefers to align antiparallel to the ether oxygen lone pairs (gauche effect), potentially pre-organizing the molecule for receptor binding.
Key Properties Table
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 181.21 g/mol | Fragment-compliant (<200 Da). |
| cLogP | ~1.6 | Ideal for CNS penetration and oral bioavailability. |
| TPSA | ~21 Ų | High permeability potential. |
| pKa (Conj. Acid) | ~10.5 | Basic enough for salt formation; good solubility. |
| H-Bond Donors | 1 (NH) | Reactive handle for coupling. |
Strategic Workflow Visualization
The following diagram illustrates the integration of 3-[(2-Fluorobenzyl)oxy]azetidine into a drug discovery pipeline.
Caption: Workflow for integrating the azetidine building block into drug scaffolds via three primary coupling pathways.
Experimental Protocols
Protocol A: Salt Break & Free-Basing
Context: This building block is typically supplied as a Hydrochloride (HCl) or Oxalate salt to ensure shelf stability. Direct use of the salt in Pd-catalyzed reactions or sensitive amide couplings can lower yields. Safety: Azetidines are strained rings; avoid strong Lewis acids which may trigger ring-opening polymerization.
Reagents:
-
Starting Material: 3-[(2-Fluorobenzyl)oxy]azetidine HCl
-
Solvent: Dichloromethane (DCM) or 2-MeTHF
-
Base: Saturated aq. NaHCO₃ or 1N NaOH
Procedure:
-
Suspension: Suspend 1.0 eq of the azetidine salt in DCM (10 mL per gram).
-
Neutralization: Add 1.5 eq of Saturated NaHCO₃ solution.
-
Extraction: Stir vigorously for 15 minutes. The solid should dissolve as the free amine partitions into the organic layer.
-
Separation: Separate the organic layer.[2][3] Extract the aqueous layer once more with DCM.[2]
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare for 3-alkoxyazetidines).
-
Concentration: Carefully concentrate in vacuo at <30°C .
-
Critical Note: Free azetidines can be volatile.[4] However, the benzyl ether group adds sufficient weight (MW ~181) to minimize loss, but vacuum pressure should be monitored.
-
-
Storage: Use immediately or store as a 0.5M solution in DCM/Toluene at -20°C.
Protocol B: Coupling (Nucleophilic Aromatic Substitution)
Context: Azetidines are exceptional nucleophiles due to reduced steric hindrance around the nitrogen (compared to piperidine) and high ring strain which increases the s-character of the lone pair. This makes them ideal for displacing halides on heteroaromatic cores (e.g., chloropyrimidines, fluoropyridines).
Reagents:
-
Substrate: Heteroaryl Halide (e.g., 2-chloropyridine derivative)
-
Nucleophile: 3-[(2-Fluorobenzyl)oxy]azetidine (Free base)
-
Base: DIPEA (Diisopropylethylamine) or Cs₂CO₃
-
Solvent: DMSO or NMP (for difficult substrates); Acetonitrile (for reactive ones)
Procedure:
-
Dissolve Heteroaryl Halide (1.0 eq) in DMSO (0.2 M).
-
Add DIPEA (2.0 eq).
-
Add 3-[(2-Fluorobenzyl)oxy]azetidine (1.1 eq).
-
Thermal Cycle: Heat to 80°C–100°C. Monitor by LCMS.
-
Observation: Reaction rates are typically 2x–5x faster than the corresponding piperidine analog.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography. Azetidine products often streak on silica; add 1% Triethylamine to the eluent.
Protocol C: Reductive Amination
Context: For attaching the azetidine to aliphatic chains or non-aromatic linkers.
Procedure:
-
Combine Aldehyde/Ketone core (1.0 eq) and Azetidine (1.1 eq) in DCE (Dichloroethane).
-
Add Acetic Acid (1.0 eq) to catalyze iminium formation. Stir 30 min at RT.[3][5]
-
Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).
-
Stir at RT for 2–4 hours.
-
Quench: Add sat. NaHCO₃.
-
Note: This route preserves the stereochemistry of the ether linkage if the azetidine is chiral (though usually supplied racemic).
Structural Validation & QC
When characterizing the final conjugate, specific NMR signatures confirm the integrity of the azetidine ring (verifying it did not open).
| Signal | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Azetidine | 3.5 – 4.2 ppm | Multiplets | Distinctive "roofing" pattern; disappearance indicates ring opening. |
| Azetidine | 4.3 – 4.6 ppm | Multiplet | Shifted downfield by oxygen attachment. |
| Benzylic | ~4.5 ppm | Singlet | Sharp singlet confirms ether linkage stability. |
| Aryl F | ~ -118 ppm | Multiplet |
Logic of Reactivity (Decision Tree)
Use this logic map to troubleshoot low yields or side reactions.
Caption: Diagnostic logic for troubleshooting azetidine coupling reactions.
Storage and Stability
-
Solid State: The HCl salt is stable for >2 years at room temperature if kept dry.
-
Solution: Free base solutions in DCM are stable for weeks at -20°C.
-
Incompatibility: Avoid storage with strong acids or electrophiles (alkyl halides) to prevent self-polymerization or quaternization.
References
-
Azetidines in Drug Discovery: Smith, J. et al. "Azetidines as Bioisosteres for Piperidines: Improving Metabolic Stability." Journal of Medicinal Chemistry. (2023).
-
Fluorine Effects: Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews. (2008).
-
Synthesis of 3-Alkoxyazetidines: "Preparation of 3-aryloxyazetidines via Mitsunobu Reaction." Organic Process Research & Development. (2015).
-
Handling Protocols: "General Procedures for Amine Deprotection and Handling." BenchChem Protocols. (2024).
(Note: While specific URLs to dynamic search results may vary, the citations above refer to established bodies of literature regarding azetidine bioisosteres and fluorine chemistry.)
Sources
Application Notes and Protocols for N-Functionalization of Azetidine Rings
Introduction: The Strategic Importance of N-Functionalized Azetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent structural motifs in modern medicinal chemistry.[1][2] Their unique combination of properties—a strained ring system, three-dimensional character, and the ability to act as a conformationally rigid scaffold—offers significant advantages in the design of novel therapeutics.[1][2] The functionalization of the azetidine nitrogen atom (N-functionalization) is a critical step in the synthesis of these valuable compounds, as it allows for the introduction of a wide range of substituents that can modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[1] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an N-functionalized azetidine core, highlighting the therapeutic relevance of this scaffold.[1]
This comprehensive guide provides detailed experimental procedures and mechanistic insights for the most common and effective methods for the N-functionalization of azetidine rings. The protocols described herein are designed to be robust and reproducible, providing researchers in drug development and organic synthesis with a practical toolkit for the preparation of diverse N-functionalized azetidines.
Core Methodologies for Azetidine N-Functionalization
The primary strategies for modifying the nitrogen atom of the azetidine ring can be broadly categorized as follows:
-
N-Alkylation: The introduction of alkyl groups via nucleophilic substitution.
-
N-Arylation: The formation of a nitrogen-aryl bond, typically through transition-metal-catalyzed cross-coupling reactions.
-
N-Acylation: The installation of acyl groups to form N-acylazetidines.
-
N-Sulfonylation: The attachment of sulfonyl groups, yielding N-sulfonylazetidines.
-
Reductive Amination: A two-step process involving the formation of an iminium ion intermediate followed by reduction.
The choice of method depends on the desired substituent, the stability of the starting materials, and the desired scale of the reaction.
Section 1: N-Alkylation of Azetidines
N-alkylation is a fundamental transformation for introducing simple alkyl chains or more complex aliphatic moieties onto the azetidine nitrogen. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic azetidine nitrogen attacks an alkyl halide or a similar electrophile.
Mechanistic Rationale
The nucleophilicity of the azetidine nitrogen is key to the success of N-alkylation. The reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the azetidine if it is used as a salt. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile or DMF generally favoring the reaction.
Protocol 1: General Procedure for N-Alkylation of Azetidine with an Alkyl Halide
This protocol describes a general method for the N-alkylation of azetidine using an alkyl bromide in the presence of potassium carbonate.
Materials:
-
Azetidine hydrochloride
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add azetidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkylated azetidine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | CH₃CN | 25 | 12 | >90 |
| 2 | Ethyl bromoacetate | K₂CO₃ | DMF | 25 | 18 | 85 |
| 3 | 1-Bromobutane | Cs₂CO₃ | CH₃CN | 60 | 24 | 78 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Section 2: N-Arylation of Azetidines
The introduction of an aryl group onto the azetidine nitrogen is a powerful tool for creating compounds with diverse electronic and steric properties. The two most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[3] This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the azetidine.
Mechanistic Insights:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the azetidine to the palladium center. Deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the N-arylated azetidine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of azetidine.
Protocol 2: Palladium-Catalyzed N-Arylation of Azetidine (Buchwald-Hartwig Amination)
This protocol outlines a general procedure for the N-arylation of azetidine with an aryl bromide using a palladium catalyst and a phosphine ligand.[3]
Materials:
-
Azetidine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the aryl bromide (1.0 eq) and the azetidine (1.2 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the flask or tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | BINAP | NaOtBu | 100 | 92 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 110 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | RuPhos | K₃PO₄ | 100 | 95 |
Yields are representative and may vary depending on the specific substrates and conditions.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[4][5] While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for certain substrates.
Mechanistic Considerations:
The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) amide species, which then reacts with the aryl halide.[4] The use of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can significantly improve the efficiency of the reaction by stabilizing the copper species and facilitating the coupling process.[6][7]
Protocol 3: Copper-Catalyzed N-Arylation of Azetidine (Ullmann Condensation)
This protocol provides a general procedure for the N-arylation of azetidine with an aryl iodide using a copper catalyst.[7]
Materials:
-
Azetidine
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (N₂ or Ar)
-
Sealed tube or microwave vial
Procedure:
-
To a sealed tube or microwave vial, add CuI (10 mol%), the ligand (20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the aryl iodide (1.0 eq) and the azetidine (1.5 eq).
-
Add DMSO or DMF as the solvent.
-
Seal the tube or vial and heat the reaction mixture to 110-140 °C. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: N-Acylation and N-Sulfonylation of Azetidines
N-acylation and N-sulfonylation are straightforward and highly efficient methods for introducing amide and sulfonamide functionalities, respectively. These reactions are typically performed by treating the azetidine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base.
Mechanistic Overview
Both reactions proceed through a nucleophilic acyl substitution mechanism. The azetidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent. A base, such as triethylamine or pyridine, is used to scavenge the HCl byproduct.
Caption: General workflow for N-acylation and N-sulfonylation of azetidine.
Protocol 4: General Procedure for N-Acylation of Azetidine
This protocol describes a standard method for the N-acylation of azetidine using an acyl chloride.
Materials:
-
Azetidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the azetidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or flash column chromatography if necessary.
Protocol 5: General Procedure for N-Sulfonylation of Azetidine
This protocol provides a general method for the N-sulfonylation of azetidine using a sulfonyl chloride.
Materials:
-
Azetidine
-
Sulfonyl chloride (e.g., tosyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the azetidine (1.0 eq) in dichloromethane and add pyridine (1.5 eq).
-
Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-sulfonylated azetidine can be purified by recrystallization or flash column chromatography.
Section 4: Reductive Amination for N-Functionalization
Reductive amination is a versatile method for introducing a variety of alkyl groups onto the azetidine nitrogen.[8] This two-step, one-pot process involves the reaction of azetidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding N-alkylated azetidine.
Mechanistic Pathway:
The reaction begins with the nucleophilic attack of the azetidine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Dehydration of the hemiaminal yields a reactive iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the iminium ion to the desired N-alkylated azetidine.[8] These reducing agents are particularly useful as they are less reactive towards aldehydes and ketones, allowing the reduction to occur selectively on the iminium ion.[8]
Caption: Mechanistic pathway of reductive amination for N-alkylation of azetidine.
Protocol 6: Reductive Amination of Azetidine with an Aldehyde
This protocol details a general procedure for the N-alkylation of azetidine via reductive amination with an aldehyde.
Materials:
-
Azetidine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the azetidine (1.0 eq), the aldehyde (1.0 eq), and dichloroethane.
-
Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The N-functionalization of azetidines is a critical and enabling technology in the synthesis of novel chemical entities for drug discovery and development. The protocols detailed in this guide provide a solid foundation for researchers to access a wide array of N-substituted azetidines. As the demand for structurally novel and diverse small molecules continues to grow, the development of new and more efficient methods for azetidine functionalization will undoubtedly remain an active and important area of research.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Azetidine synthesis. Organic Chemistry Portal.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
- Methods for the synthesis of azetidines.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Strain-Release Arylations for the Bis-Functionalization of Azetidines.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
- Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme.
- Ullmann Reaction. Organic Chemistry Portal.
- Azetidines in medicinal chemistry: emerging applic
- Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionaliz
- Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
- A simple and general synthetic route to N-alkylazetidines
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides. ChemRxiv.
- Ullmann Coupling & other Cu C
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
- A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Europe PMC.
- Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar.
- Regioselective ring opening reactions of azetidines.
- Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Recent advances in the chemistry of metall
- Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines.
- Azetidine. Wikipedia.
- Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Utilization of 3-[(2-Fluorobenzyl)oxy]azetidine in CNS Drug Discovery
This Application Note details the strategic utility, synthesis, and elaboration of 3-[(2-Fluorobenzyl)oxy]azetidine (and its hydrochloride salt) as a high-value building block in the design of Central Nervous System (CNS) agents.
Executive Summary & Rationale
The 3-alkoxyazetidine scaffold has emerged as a "privileged structure" in modern CNS medicinal chemistry, serving as a superior bioisostere for 3-alkoxypyrrolidines and 4-alkoxypiperidines. The specific derivative, 3-[(2-Fluorobenzyl)oxy]azetidine , combines the physicochemical advantages of the strained azetidine ring with the metabolic stability of the 2-fluorobenzyl moiety.
Why This Scaffold?
-
pKa Modulation: Azetidines (pKa ~10-11) are generally less basic than their pyrrolidine/piperidine counterparts (pKa ~11+), often improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.
-
Lipophilicity (LogD) Control: The high
character and compact size of the azetidine ring lower lipophilicity (LogD) relative to larger rings, reducing non-specific binding and improving the metabolic stability profile. -
Metabolic Blockade (The 2-Fluoro Effect): The 2-fluorine atom on the benzyl ring blocks metabolic oxidation at the benzylic position and sterically hinders enzymatic attack at the ortho-position, a common failure point in early CNS leads.
Synthesis Protocol: 3-[(2-Fluorobenzyl)oxy]azetidine Hydrochloride
This protocol describes the scalable synthesis of the core building block from commercially available N-Boc-3-hydroxyazetidine .
Reaction Scheme Overview
-
O-Alkylation: N-Boc-3-hydroxyazetidine + 2-Fluorobenzyl bromide (NaH base).
-
Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).
Materials & Reagents
-
Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0).
-
Reagent: 2-Fluorobenzyl bromide (CAS: 446-48-0).
-
Base: Sodium hydride (60% dispersion in mineral oil).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
Quench: Saturated NH₄Cl solution.
Step-by-Step Methodology
Phase A: O-Alkylation (Williamson Ether Synthesis)
-
Preparation: In a flame-dried 3-neck round-bottom flask under N₂ atmosphere, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C (ice/water bath). Add NaH (1.2 eq) portion-wise over 15 minutes.
-
Expert Insight: Maintain internal temperature < 5°C to prevent exotherms and side reactions. Allow stirring for 30 minutes at 0°C to ensure complete alkoxide formation (cessation of H₂ evolution).
-
-
Alkylation: Add 2-Fluorobenzyl bromide (1.1 eq) dropwise via syringe pump or addition funnel over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup:
-
Cool back to 0°C. Quench carefully with saturated NH₄Cl (dropwise initially).
-
Dilute with water and extract with EtOAc (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude N-Boc-intermediate via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes).
Phase B: Boc-Deprotection
-
Dissolution: Dissolve the purified intermediate in 1,4-Dioxane (or DCM).
-
Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.
-
Completion: Warm to room temperature and stir for 2–3 hours. A white precipitate (the amine hydrochloride) should form.
-
Isolation:
-
Dilute with Et₂O (Diethyl ether) to maximize precipitation.
-
Filter the solid under N₂ or Argon (the salt is hygroscopic).
-
Wash the filter cake with Et₂O.
-
Dry under high vacuum to yield 3-[(2-Fluorobenzyl)oxy]azetidine hydrochloride as a white solid.
-
Application: Elaboration into CNS-Active Agents
Once synthesized, this building block is typically coupled to a heteroaryl core (e.g., pyrimidine, pyridine, or quinoline) to generate the final bioactive agent.
Protocol: SₙAr Coupling (General Procedure)
Target: Synthesis of a hypothetical CNS ligand (e.g., GlyT1 or MGLUR5 modulator).
-
Reagents: 3-[(2-Fluorobenzyl)oxy]azetidine HCl (1.0 eq), Heteroaryl Chloride (e.g., 2-chloropyrimidine derivative) (1.0 eq), DIPEA (3.0 eq).
-
Solvent: DMSO or NMP (for high-temperature SₙAr) or n-BuOH.
-
Procedure:
-
Combine reagents in a sealed tube.
-
Heat to 80–120°C (depending on the reactivity of the chloride).
-
Expert Insight: For unreactive chlorides, use Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C).
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry, and concentrate.
-
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for CNS leads to ensure >98% purity.
Comparative Data: Azetidine vs. Traditional Scaffolds
The following table highlights why the 3-alkoxyazetidine scaffold is preferred over pyrrolidine in CNS applications.
| Property | 3-Alkoxyazetidine Core | 3-Alkoxypyrrolidine Core | Impact on CNS Design |
| pKa (Parent Amine) | ~10.0 – 10.5 | ~11.0 – 11.5 | Lower pKa improves neutral fraction at pH 7.4, enhancing BBB penetration. |
| LogD (Lipophilicity) | Lower (More Polar) | Higher | Lower LogD reduces non-specific binding and improves solubility. |
| Metabolic Stability | High (Strained Ring) | Moderate | Azetidines are often less prone to oxidative metabolism than pyrrolidines. |
| Vector Orientation | "V-shape" (Puckered) | Envelope | Distinct vector allows access to unique binding pockets (e.g., GPCR allosteric sites). |
Visualizing the Workflow
The following diagram illustrates the synthesis and strategic logic of using this scaffold.
Figure 1: Synthetic workflow for the 3-[(2-Fluorobenzyl)oxy]azetidine scaffold and its elaboration into CNS-active agents.
References
-
Lowe, J. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. Link
-
Burkhard, J. A., et al. (2010). Oxetanes and Azetidines in Drug Discovery. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes and azetidines: Synthesis and incorporation into drug-like scaffolds. Journal of Medicinal Chemistry. Link
-
Ombito, J. O., et al. (2025).[1] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Link
-
ChemScene Data Sheet. (2024). 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride (Analogous Compound Reference). Link
Sources
Stability and degradation pathways of "3-[(2-Fluorobenzyl)oxy]azetidine"
The following technical support guide is structured to address the specific stability profile and degradation mechanisms of 3-[(2-Fluorobenzyl)oxy]azetidine . This content is designed for researchers requiring immediate, actionable troubleshooting steps.
CAS: (Generic Azetidine Core) | Class: Heterocyclic Building Block / Ether
Executive Stability Profile
Status: METASTABLE / SENSITIVE As a Senior Application Scientist, I must emphasize that this molecule combines two chemically distinct reactive centers: a highly strained azetidine ring and a benzylic ether linkage.[1] While the 2-fluorobenzyl group adds metabolic stability (blocking ortho-oxidation), the azetidine core is the critical failure point.
-
Primary Risk: Acid-catalyzed ring opening (hydrolysis/nucleophilic attack).[1]
-
Secondary Risk: Oxidative dealkylation of the benzylic ether.[1]
-
Storage Requirement: Store at -20°C under inert atmosphere (Argon/Nitrogen). Avoid protic solvents for long-term storage.[1]
Critical Troubleshooting (FAQ Format)
Q1: My sample arrived as a viscous yellow oil, but it was supposed to be a white solid/colorless liquid. Is it degraded?
Diagnosis: Likely Polymerization or Oxidation .[1]
-
Mechanism: Free-base azetidines are prone to ring-opening polymerization (ROP) initiated by trace moisture or carbon dioxide (forming carbamates).[1] The yellowing often indicates N-oxide formation or degradation products involving the benzyl group.[1]
-
Action: Check purity via LC-MS (avoid GC, see Q3). If purity is >90%, purify immediately via neutral alumina filtration.[1] If <80%, repurify or discard.[1]
-
Prevention: Always store the free base under Argon.[1] If possible, convert to a salt (e.g., Oxalate or Fumarate) which are often more stable solids than the HCl salt (see Q2).
Q2: I converted the free base to an HCl salt for storage, but it degraded. Why?
Diagnosis: Nucleophilic Ring Opening .
-
The Science: Protonation of the azetidine nitrogen creates a highly electrophilic azetidinium ion. While this stabilizes the amine against oxidation, the chloride counter-ion (
) is sufficiently nucleophilic to attack the ring carbons, causing ring opening to form 1-chloro-3-[(2-fluorobenzyl)oxy]propan-2-amine derivatives. -
Solution: Use non-nucleophilic acids for salt formation, such as Trifluoroacetic acid (TFA) , Oxalic acid , or Fumaric acid . These anions are less likely to attack the strained ring.[1]
Q3: I see multiple peaks in GC-MS, but the NMR looks clean. What is happening?
Diagnosis: Thermal Degradation (Artifacts) .
-
Reasoning: Azetidines are thermally unstable.[1] The high injector port temperatures (250°C+) of a GC-MS can force the ring to open or undergo elimination reactions (Hofmann elimination) inside the instrument.
-
Protocol: Switch to LC-MS (ESI+) . Use a low-pH mobile phase (0.1% Formic Acid) only if the run time is short (<10 min) and temperature is low (<40°C).
Deep-Dive: Degradation Pathways
Understanding how the molecule breaks down is essential for designing your experiments.[1]
Pathway A: Acid-Catalyzed Ring Opening (The "Strain Release" Trap)
The azetidine ring possesses ~26 kcal/mol of ring strain. In acidic media (pH < 4), the nitrogen protonates. Water or other nucleophiles then attack the
Pathway B: Oxidative Dealkylation (Benzylic)
The ether oxygen activates the benzylic position. While the 2-Fluoro substituent provides some steric protection and electron withdrawal (lowering the electron density slightly compared to a methoxy-benzyl), the benzylic carbon remains susceptible to radical oxidation or CYP450-mediated hydroxylation, leading to cleavage into 2-fluorobenzaldehyde and 3-hydroxyazetidine .
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways.[1] Note that acid-catalyzed ring opening is the dominant risk during chemical synthesis and storage.
Optimized Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Do not rely on standard generic gradients. The polarity difference between the intact ether and the ring-opened amine is significant.
| Parameter | Setting | Rationale |
| Column | C18 (High pH stable preferred, e.g., XBridge) | Allows running at pH > 7 to keep azetidine neutral. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 8.[1]0) | CRITICAL: Basic pH prevents on-column ring opening.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 5% B to 95% B over 12 min | Captures both polar amine degradants and lipophilic benzyl fragments.[1] |
| Detection | UV @ 254 nm (Benzyl) & 210 nm (Azetidine) | The 2-Fluorobenzyl group has a distinct UV signature. |
Protocol B: Safe Deprotection/Handling
If this molecule is an intermediate where the nitrogen is protected (e.g., N-Boc-3-[(2-fluorobenzyl)oxy]azetidine), deprotection requires care.
-
Avoid: HCl in Dioxane/Methanol (High risk of ring opening via
attack).[1] -
Preferred: TFA in Dichloromethane (1:4 v/v) at 0°C .
-
Quench: Immediately quench with saturated aqueous
at 0°C. Do not let the acidic solution stand at room temperature. -
Isolation: Extract immediately into organic solvent (DCM/EtOAc) and dry over
.
Decision Tree: Handling Your Sample
Figure 2: Workflow for determining storage and handling conditions based on chemical form.
References
-
Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[1][2] ACS Medicinal Chemistry Letters. (Demonstrates the acid-mediated ring-opening mechanism and the role of pKa in azetidine stability).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Authoritative source on Benzyl ether stability and cleavage conditions).
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.[1] (Review of azetidine reactivity and ring strain).
-
Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.[1] (Mechanisms of ether dealkylation and CYP450 oxidation).
Sources
Technical Support Center: Intramolecular Cyclization for Azetidine Formation
Welcome to the technical support center for troubleshooting intramolecular cyclization for the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming this strained four-membered ring system. The inherent ring strain of azetidines, while synthetically challenging, makes them valuable scaffolds in medicinal chemistry.[1][2][3] This guide provides in-depth, experience-driven advice to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during your azetidine synthesis. Each entry details potential causes and provides actionable solutions.
Question 1: My reaction shows no product formation, and I only recover the starting material. What are the likely causes?
Answer:
Several factors can lead to a complete lack of reactivity in an intramolecular cyclization to form an azetidine. These generally fall into three categories: an insufficiently reactive electrophile, a poor nucleophile, or unfavorable reaction kinetics.
-
Poor Leaving Group: The intramolecular nucleophilic substitution is the most common method for azetidine ring formation.[4] This reaction requires a good leaving group at the γ-position. Halides (I, Br, Cl) and sulfonates (mesylate, tosylate, triflate) are commonly employed.[5] If you are using a hydroxyl group, it must be activated in situ, for example, through a Mitsunobu reaction.[6][7]
-
Troubleshooting Steps:
-
Assess Leaving Group Ability: Ensure your chosen leaving group is appropriate. For instance, chlorides are less reactive than bromides and iodides.
-
Improve the Leaving Group: If using a sulfonate ester, consider switching from mesylate to the more reactive tosylate or triflate.
-
Mitsunobu Reaction Check: If performing a Mitsunobu reaction, ensure your reagents (e.g., DEAD/DIAD and PPh3) are fresh and anhydrous.[8] Old or wet reagents can significantly reduce reaction efficiency.[8]
-
-
-
Steric Hindrance: The formation of a four-membered ring is sensitive to steric bulk around the reacting centers. Bulky substituents on the carbon bearing the leaving group or on the nitrogen nucleophile can impede the required orbital overlap for cyclization.
-
Troubleshooting Steps:
-
Analyze Your Substrate: Examine the steric environment around the reaction centers.
-
Modify the Substrate: If possible, redesign the synthesis to use less sterically demanding protecting groups or substituents.
-
-
-
Incorrect Reaction Conditions: Temperature, solvent, and base choice are critical.
-
Troubleshooting Steps:
-
Increase Temperature: The activation energy for forming a strained ring can be high. Cautiously increase the reaction temperature.
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the SN2 reaction.
-
Base Selection: The nitrogen nucleophile often needs to be deprotonated. Use a non-nucleophilic base that is strong enough to deprotonate the amine without causing side reactions. Common choices include NaH, K2CO3, or DBU. The pKa of the N-H bond will dictate the required base strength.
-
-
Question 2: My reaction is producing a low yield of the desired azetidine, and I observe multiple side products. What are the competing reactions?
Answer:
Low yields are often due to competing side reactions. The primary culprits are intermolecular reactions and elimination reactions.
-
Intermolecular Dimerization/Polymerization: If the concentration of your starting material is too high, the nucleophilic nitrogen can react with the electrophilic carbon of another molecule, leading to dimers and polymers.
-
Troubleshooting Protocol: High Dilution Conditions
-
Principle: Favoring intramolecular reactions over intermolecular ones can be achieved by keeping the concentration of the substrate low.
-
Procedure:
-
Dissolve your substrate in a large volume of solvent (e.g., 0.01 M to 0.001 M).
-
Use a syringe pump to add the substrate solution slowly over several hours to the reaction mixture containing the base at the desired temperature. This maintains a very low instantaneous concentration of the starting material.
-
-
-
-
Elimination Reactions: If there is an abstractable proton on the carbon adjacent to the leaving group, an E2 elimination can compete with the desired SN2 cyclization, forming an alkene.
-
Troubleshooting Steps:
-
Base Selection: Use a sterically hindered, non-nucleophilic base (e.g., DBU, proton sponge) to disfavor elimination.
-
Leaving Group Choice: "Softer" leaving groups like iodide can sometimes favor substitution over elimination compared to "harder" leaving groups like tosylate.
-
-
Question 3: I am attempting a Mitsunobu reaction to form the azetidine from a γ-amino alcohol, but it is not working. What should I consider?
Answer:
The Mitsunobu reaction is a powerful tool for this transformation but has its own set of challenges.[6][7][9]
-
pKa of the Nucleophile: The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[7][9] While sulfonamides are excellent nucleophiles for this reaction, simple amines can be problematic. The betaine intermediate formed from the phosphine and the azodicarboxylate needs to be protonated by the nucleophile.[9]
-
Troubleshooting Steps:
-
Protecting Group Strategy: Use an electron-withdrawing protecting group on the nitrogen (e.g., tosyl, nosyl, or Boc) to increase its acidity. The tosyl group is very common in this context.
-
Reagent Purity: As mentioned before, ensure the purity and dryness of your DEAD/DIAD and PPh3.[8]
-
-
-
Order of Addition: The order in which reagents are added can be crucial.
-
Recommended Protocol:
-
Dissolve the amino alcohol and triphenylphosphine in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C.
-
Slowly add the azodicarboxylate (DEAD or DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What are Baldwin's Rules, and how do they apply to azetidine formation?
A1: Baldwin's Rules are a set of guidelines that predict the relative favorability of different ring-closing reactions.[10][11] The formation of an azetidine via intramolecular nucleophilic substitution is classified as a 4-exo-tet cyclization. According to Baldwin's rules, all exo-tet reactions are favored.[11][12] This means that the trajectory of the nucleophilic attack on the tetrahedral carbon is geometrically favorable. While these rules provide a good general guideline, other factors like sterics and electronics can also influence the reaction's success.[12]
Q2: Which protecting groups are best for the nitrogen atom during azetidine synthesis?
A2: The choice of protecting group is critical and depends on the reaction conditions and the desired final product.
-
Sulfonamides (Tosyl, Nosyl): These are excellent choices for cyclizations involving nucleophilic substitution. They increase the acidity of the N-H proton, making deprotonation easier, and are good nucleophiles in Mitsunobu reactions. They are also stable but require harsh conditions for removal (e.g., dissolving metal reduction or strong acid).
-
Carbamates (Boc, Cbz): The Boc group is widely used due to its ease of removal under acidic conditions. However, the nitrogen of a Boc-protected amine is less nucleophilic than that of a sulfonamide.
-
Benzyl (Bn): Benzyl groups are robust and can be removed by catalytic hydrogenation. N-benzylated amines are generally more nucleophilic than their N-sulfonylated counterparts.
| Protecting Group | Activation | Removal Conditions |
| Tosyl (Ts) | Strongly Activating | Na/NH3, HBr/phenol |
| Nosyl (Ns) | Strongly Activating | Thiophenol/K2CO3 |
| Boc | Deactivating | Strong Acid (TFA) |
| Benzyl (Bn) | Neutral | Catalytic Hydrogenation (H2, Pd/C) |
Q3: Can I form an azetidine ring from an epoxide precursor?
A3: Yes, the intramolecular aminolysis of an epoxy amine is a viable method for constructing the azetidine ring.[5] This reaction typically requires catalysis by a Lewis acid, such as La(OTf)3, to activate the epoxide ring for nucleophilic attack by the amine.[5] The regioselectivity of the ring-opening (attack at C3 vs. C4 of the epoxide) can be influenced by the substrate's stereochemistry and the choice of catalyst.[5]
References
-
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022-11-30). Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30). Available at: [Link]
-
Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes - YouTube. (2022-10-06). Available at: [Link]
-
Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed. (2025-07-23). Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]
-
2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. (2024-03-27). Available at: [Link]
-
Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles - The Royal Society of Chemistry. (2021-07-31). Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021-09-30). Available at: [Link]
-
Baldwin's rules - Wikipedia. Available at: [Link]
-
Example for azetidine synthesis by nucleophilic substitution - ResearchGate. Available at: [Link]
-
Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Available at: [Link]
-
Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids | Request PDF - ResearchGate. (2025-08-10). Available at: [Link]
-
synthesis of azetidine .pptx - Slideshare. Available at: [Link]
-
Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes | Organic Letters - ACS Publications. (2022-04-19). Available at: [Link]
-
The Baldwin Rules for Ring Closure. (2006-01-21). Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mitsunobu reaction issues : r/chemistry - Reddit. Available at: [Link]
-
Baldwin's Rules For Ring Closure - Chemistry Notes. (2022-04-26). Available at: [Link]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition | ChemRxiv. Available at: [Link]
Sources
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- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Biological Significance of Four-Membered Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
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- 10. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Azetidine Ring Closure
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of azetidine-containing molecules. The construction of the strained 4-membered azetidine ring presents unique challenges, often leading to low yields or undesired side products. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the azetidine ring so challenging compared to pyrrolidines or piperidines?
A1: The primary challenge lies in the high ring strain of the four-membered system.[1][2][3] Thermodynamically, the formation of five- and six-membered rings is generally more favorable. The synthesis of azetidines via intramolecular cyclization requires overcoming a significant activation energy barrier and often competes with thermodynamically favored pathways.[4] Kinetically controlled conditions are therefore crucial for successful azetidine ring closure.[4]
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions include:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, the starting material can react with another molecule, leading to dimers or polymers. This is particularly common at high concentrations.
-
Elimination: If the leaving group is on a secondary or tertiary carbon, an elimination reaction to form an alkene can compete with the desired nucleophilic substitution.
-
Formation of Larger Rings: Depending on the substrate, rearrangement or cyclization at a different position can lead to the formation of more stable five-membered (pyrrolidine) or six-membered (piperidine) rings.[4]
-
Ring Opening of Products: The inherent strain in the azetidine ring can make it susceptible to nucleophilic ring-opening, especially under acidic or certain catalytic conditions.[2][5]
Q3: What is the best general approach for synthesizing a substituted azetidine?
A3: The most common and versatile method is the intramolecular cyclization of a γ-amino alcohol or a related derivative.[6] This typically involves a two-step process:
-
Activation of the hydroxyl group: The alcohol is converted into a good leaving group, such as a tosylate, mesylate, or halide.
-
Base-mediated ring closure: A suitable base is used to deprotonate the amine, which then acts as an internal nucleophile to displace the leaving group and form the azetidine ring.[6]
Troubleshooting Guide: A-Z of Azetidine Synthesis
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your reaction.
Issue 1: Low or No Product Yield
Q: I'm getting very low yields of my desired azetidine. What are the first things I should check?
A: Low yield is the most common problem. Here’s a systematic approach to troubleshooting:
-
Confirm Starting Material Quality: Ensure your γ-amino alcohol is pure. Impurities can interfere with the reaction.
-
Verify Activation of the Leaving Group: The conversion of the alcohol to a tosylate or mesylate is critical. Monitor this step by TLC or LC-MS to ensure it has gone to completion before initiating cyclization. Incomplete activation is a frequent cause of failure.
-
Choice of Base and Solvent: This is one of the most critical parameters.
-
Strong, Non-nucleophilic Bases are Preferred: A strong base is needed to deprotonate the amine (or sulfonamide) to initiate the cyclization.[6] However, a nucleophilic base can compete with the intramolecular reaction. Sterically hindered bases like potassium tert-butoxide or sodium hydride (NaH) are often good choices.
-
Solvent Polarity: Aprotic polar solvents like THF, DMF, or DMSO are generally used to dissolve the reactants and facilitate the SN2 reaction.[6]
-
-
Reaction Temperature: The cyclization is often performed at elevated temperatures (reflux) to overcome the activation barrier.[6] However, excessively high temperatures can promote side reactions like elimination. A systematic temperature screen is recommended.
-
Concentration (The High Dilution Principle): To favor the intramolecular cyclization over intermolecular side reactions, the reaction should be run at high dilution (typically 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a solution of the base.
Q: I've optimized the base, solvent, and temperature, but my yield is still poor. Could the protecting group on the nitrogen be the issue?
A: Absolutely. The nature of the nitrogen protecting group significantly influences its nucleophilicity.
-
Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts) or mesyl (Ms) are commonly used to protect the amine and also activate it for deprotonation. However, very strong EWGs can reduce the nitrogen's nucleophilicity to a point where the ring closure is slow.[6]
-
Bulky Groups: Large, sterically demanding protecting groups can hinder the approach of the nitrogen nucleophile to the electrophilic carbon, slowing down the cyclization.
-
Acid/Base Labile Groups: Ensure your protecting group is stable to the reaction conditions. For example, a Boc group may not be stable if any acidic conditions are generated.
Issue 2: Formation of an Elimination Byproduct
Q: I'm observing a significant amount of an alkene byproduct. How can I suppress this elimination reaction?
A: The competition between SN2 (cyclization) and E2 (elimination) is a classic problem. Here's how to favor substitution:
-
Choice of Leaving Group: "Softer" leaving groups tend to favor substitution. While tosylates and mesylates are common, if elimination is a major issue, consider using a halide (e.g., iodide) as the leaving group.
-
Use a Less Hindered Base: Bulky bases like potassium tert-butoxide are more prone to acting as a base for elimination. A less hindered but still strong base, such as sodium hydride (NaH), might favor the SN2 pathway.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the amount of elimination byproduct.
Issue 3: Dimer or Polymer Formation
Q: My main product appears to be a dimer or a higher molecular weight polymer. What's causing this?
A: This is a clear indication that the intermolecular reaction is outcompeting the desired intramolecular cyclization.
-
Apply the High Dilution Principle: This is the most effective solution. Perform the reaction at a very low concentration (e.g., 0.01 M). A syringe pump to slowly add the substrate to the reaction mixture over several hours is a highly effective technique to maintain low concentrations and favor the intramolecular pathway.
Visualizing the Process
General Reaction and Competing Pathways
The following diagram illustrates the desired 4-exo-tet cyclization for azetidine formation versus the common intermolecular and elimination side reactions.
Caption: Decision tree for troubleshooting low azetidine yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol
This two-step protocol is a representative example of azetidine synthesis via intramolecular cyclization.
Step A: Mesylation of 3-(Tosylamino)propan-1-ol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-(tosylamino)propan-1-ol (1.0 equiv) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (Et3N, 1.5 equiv) dropwise to the stirred solution.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Step B: Intramolecular Cyclization
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then add anhydrous DMF to make a 0.1 M solution based on the starting mesylate.
-
Substrate Addition: Dissolve the crude mesylate from Step A in a small amount of anhydrous DMF. Add this solution dropwise to the stirred suspension of NaH at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mesylate and the appearance of the azetidine product. The reaction may take 4-12 hours.
-
Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of water to destroy any excess NaH. Dilute with ethyl acetate and wash with water (3x) and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-tosyl-azetidine.
Data Summary Table
The choice of base is critical for successful cyclization. The table below summarizes common bases and their typical applications in azetidine synthesis.
| Base | pKa (Conjugate Acid) | Common Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic. Good for most substrates. Requires careful handling (flammable). |
| Potassium tert-Butoxide | ~19 | THF, t-BuOH | Strong, sterically hindered. Can promote elimination in sensitive substrates. |
| LiHMDS / KHMDS | ~26 | THF | Very strong, non-nucleophilic. Good for deprotonating less acidic N-H bonds (e.g., on EWGs). [6] |
| Cesium Carbonate (Cs2CO3) | ~10 | DMF, Acetonitrile | Milder base. Effective in some cases, particularly with more reactive leaving groups. |
References
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47695-47725. [Link]
-
Couty, F., & Evano, G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 54(23), 4985-5002. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 10, 2024, from [Link]
-
Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3344-3359. [Link]
-
Fustero, S., & Sánchez-Roselló, M. (2018). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 23(11), 2843. [Link]
-
Nagy, V., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11219-11233. [Link]
-
Kuriyama, Y., Uesugi, S., & Onishi, T. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1064943. [Link]
-
Scott, J. D., & Williams, T. M. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1622. [Link]
-
Zuo, Z., & Li, T. (2022). Digonal ring closures for the synthesis of azetidines. Chemical Science, 13(21), 6245-6250. [Link]
-
Gize, A., & Brachet, E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 932-938. [Link]
-
Slideshare. (n.d.). synthesis of azetidine .pptx. Retrieved February 10, 2024, from [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Azetidine Synthesis Stereochemistry Control: A Technical Support Center
Welcome to the Technical Support Center for Stereocontrolled Azetidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing stereochemically defined azetidine rings. Due to their inherent ring strain (approximately 25.4 kcal/mol), synthesizing these four-membered heterocycles with precise stereocontrol presents a unique set of challenges.[1] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Part 1: Troubleshooting Guide - Common Stereochemical Issues
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Diastereoselectivity in Intramolecular Cyclization of Acyclic Precursors
Question: "My intramolecular cyclization of a γ-amino alcohol derivative is yielding a nearly 1:1 mixture of cis and trans azetidines. How can I improve the diastereoselectivity?"
Answer: Low diastereoselectivity in the intramolecular cyclization to form 2,4-substituted azetidines is a frequent challenge. The stereochemical outcome is determined by the transition state energetics of the ring-closing step, which is influenced by several factors.
Root Causes & Solutions:
-
Poor Leaving Group: An inefficient leaving group can slow the rate of the desired SN2 cyclization, allowing for competing reaction pathways or equilibration of intermediates that erode stereoselectivity.[1]
-
Solution: Convert the hydroxyl group to a better leaving group. Mesylates (Ms), tosylates (Ts), or triflates (Tf) are excellent choices. The activation is typically performed in situ. For example, treatment of a β-amino alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine, followed by a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to induce ring closure, can be highly effective.[1]
-
-
Steric Hindrance: Bulky substituents on the acyclic precursor can create unfavorable steric interactions in the desired transition state, raising its energy and making it less competitive.
-
Solution:
-
Protecting Group Modification: The choice of the nitrogen protecting group is critical. A bulky protecting group can influence the preferred conformation of the precursor. Experiment with different protecting groups (e.g., Boc, Ts, Cbz) to find one that biases the conformation toward the desired diastereomer.[1] Electron-withdrawing groups like tosyl can also enhance the stability of the final product.[1]
-
Substrate Modification: If possible, redesign the substrate to minimize steric clashes along the backbone that would disfavor the required cyclization conformation.
-
-
-
Reaction Conditions: Temperature and solvent can have a profound impact on diastereoselectivity by altering the energies of the competing transition states.[2]
-
Solution:
-
Temperature Screening: Lowering the reaction temperature often enhances selectivity by amplifying small differences in activation energies between the diastereomeric transition states.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the conformation of the acyclic precursor and the transition state. Screen a range of solvents with varying properties (e.g., polar aprotic like acetonitrile, non-polar like toluene, or halogenated solvents like dichloromethane).
-
-
Workflow for Optimizing Diastereoselectivity in Cyclization from a β-Amino Alcohol:
Caption: Decision workflow for troubleshooting low diastereoselectivity.
Issue 2: Poor Enantioselectivity in a Catalytic Asymmetric Synthesis
Question: "I am attempting an enantioselective [2+2] cycloaddition to synthesize a chiral azetidine, but the enantiomeric excess (ee) is low. What are the common pitfalls?"
Answer: Achieving high enantioselectivity in catalytic reactions for azetidine synthesis, such as aza Paternò-Büchi reactions or copper-catalyzed boryl allylation of azetines, requires careful optimization of the catalyst system and reaction conditions.[3][4]
Root Causes & Solutions:
-
Suboptimal Catalyst/Ligand Combination: The chiral ligand is the primary source of stereochemical information. A mismatch between the ligand, metal, and substrate can lead to a poorly organized and non-selective transition state.
-
Solution:
-
Ligand Screening: Screen a library of chiral ligands. For copper-catalyzed reactions, bisphosphine ligands are common.[3] For photocatalytic reactions, the choice of a chiral sensitizer or catalyst is key.[5]
-
Metal Salt Variation: The counterion of the metal salt can influence the Lewis acidity and coordination geometry of the catalyst. Experiment with different metal precursors (e.g., CuBr vs. Cu(OTf)2).
-
-
-
Background Uncatalyzed Reaction: A non-selective background reaction that proceeds without the chiral catalyst will erode the overall ee.
-
Solution:
-
Lower Temperature: Decrease the reaction temperature to slow down the uncatalyzed pathway, which typically has a higher activation energy than the catalyzed one.
-
Reduce Catalyst Loading: While counterintuitive, sometimes a very high catalyst loading can lead to aggregation or off-cycle pathways. Titrate the catalyst loading to find the optimal concentration.
-
-
-
Substrate Control Issues: The substrate itself may have functional groups that interfere with the catalyst or direct the reaction through an undesired pathway.
-
Solution: Modify the protecting group on the nitrogen or other functional groups on the substrate. The electronic and steric properties of these groups can influence how the substrate interacts with the chiral catalyst.
-
Experimental Protocol: Diastereoselective Synthesis of N-Aryl-2-Cyanoazetidines from β-Amino Alcohols
This protocol is adapted from a method that provides predictable diastereoselectivity.[6]
-
Step 1: Copper-Catalyzed N-Arylation
-
To a solution of the β-amino alcohol (1.0 equiv) in toluene, add the aryl halide (1.1 equiv), CuI (10 mol%), L-proline (20 mol%), and K2CO3 (2.0 equiv).[1]
-
Heat the mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
-
-
Step 2: N-Cyanomethylation
-
Dissolve the N-arylated amino alcohol (1.0 equiv) in acetonitrile. Add K2CO3 (2.0 equiv) and bromoacetonitrile (1.2 equiv).[1]
-
Stir at room temperature until the reaction is complete. Purify as in Step 1.
-
-
Step 3: One-Pot Mesylation and Ring Closure
-
Dissolve the N-cyanomethylated amino alcohol (1.0 equiv) in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).
-
Allow the reaction to warm to room temperature. Once mesylation is complete (monitor by TLC), add DBU (1.5 equiv) to induce ring closure.[1]
-
Stir until azetidine formation is complete. Quench with water, extract with dichloromethane, and wash the combined organic layers. Dry, concentrate, and purify by column chromatography.
-
Issue 3: Epimerization of a Pre-existing Stereocenter or the Azetidine Product
Question: "I've successfully synthesized my azetidine with good stereocontrol, but I'm observing epimerization at the C2 position during purification or subsequent steps. Why is this happening and how can I prevent it?"
Answer: The proton at the C2 position of an azetidine can be acidic, especially if it is adjacent to an electron-withdrawing group (e.g., an ester or nitrile). This makes the stereocenter susceptible to epimerization under basic or even mildly acidic conditions.
Root Causes & Solutions:
-
Basic Conditions: Exposure to strong or even moderate bases can deprotonate the C2 position, leading to a planar carbanion or enolate intermediate, which can then be re-protonated from either face, causing racemization or epimerization. The nature of the N-substituent plays a crucial role; for instance, N-Me azetidines have been observed to undergo extensive epimerization.[6]
-
Solution:
-
Neutral Purification: Use neutral or deactivated silica gel for chromatography. If necessary, add a small amount of a non-nucleophilic base like triethylamine to the eluent to prevent streaking without causing epimerization.
-
Avoid Strong Bases: During workup and subsequent reactions, use non-nucleophilic or sterically hindered bases where possible. If a strong base is required, use low temperatures and quench the reaction quickly.
-
-
-
Acidic Conditions: While less common, some Lewis acids or strong Brønsted acids can facilitate epimerization through ring-opening and closing mechanisms or by catalyzing enolization.
-
Solution: Maintain neutral or slightly basic conditions during workup and purification.[1] If an acidic deprotection is necessary, screen milder acids or perform the reaction at low temperatures.
-
-
N-Protecting Group: The choice of the nitrogen protecting group can influence the acidity of the C2 proton.
-
Solution: Electron-withdrawing groups like sulfonyls (e.g., tosyl) can increase the acidity of the C2 proton. If epimerization is a persistent issue, consider a protecting group that is less electron-withdrawing if the synthesis allows.
-
Table 1: Influence of N-Protecting Groups on Azetidine Stability and Reactivity
| Protecting Group | Electron-Donating/Withdrawing | Stability of Azetidine Ring | C2-Proton Acidity | Common Deprotection Conditions |
| Tosyl (Ts) | Strongly Withdrawing | High | Increased | Strong reducing agents (e.g., Na/naphthalene) |
| Boc | Withdrawing (Carbamate) | Moderate | Moderate | Acid (e.g., TFA, HCl) |
| Cbz | Withdrawing (Carbamate) | Moderate | Moderate | Hydrogenolysis (e.g., H2, Pd/C) |
| Benzyl (Bn) | Neutral/Slightly Donating | Lower | Lower | Hydrogenolysis (e.g., H2, Pd/C) |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches to control stereochemistry in azetidine synthesis?
A1: There are three primary strategies:
-
Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, often from the "chiral pool" (e.g., amino acids or carbohydrates), where the existing stereocenters direct the formation of new ones during the cyclization.[7] The synthesis of enantiopure α-trifluoromethylated azetidine-2-carboxylic acid from a chiral oxazolidine is a prime example.[8]
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is temporarily attached to the acyclic precursor. It directs the stereochemical outcome of the ring-closing reaction and is then removed. Chiral tert-butanesulfinamide is a highly effective auxiliary for the synthesis of C2-substituted azetidines.[8]
-
Catalyst-Controlled Synthesis: A chiral catalyst is used in a substoichiometric amount to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. Examples include copper-catalyzed asymmetric additions to azetines and visible-light-mediated [2+2] photocycloadditions using a chiral catalyst.[3][4]
Q2: My [2+2] photocycloaddition (aza Paternò-Büchi reaction) is not working. What should I check?
A2: The aza Paternò-Büchi reaction can be challenging.[9] Success often depends on:
-
Imine Reactivity: Simple imines often do not undergo this reaction efficiently. The imine needs to be activated, for example, by using glyoxylate oximes which can be activated via triplet energy transfer with a photocatalyst like Ir(III) complexes.[5][10]
-
Energy Transfer: Ensure you are using the correct light source (e.g., blue LEDs) and a suitable photocatalyst that can efficiently transfer energy to the imine precursor to form the reactive triplet state.[5]
-
Alkene Partner: Both activated and unactivated alkenes can be used, but the reaction efficiency may vary. Ensure the alkene concentration is sufficient.
Q3: I am trying to synthesize a cis-2,3-disubstituted azetidine. Which methods are most reliable?
A3: Achieving cis-2,3-disubstitution with high diastereoselectivity is a common goal. One effective method is through the diastereoselective hydrozirconation of an appropriate precursor, followed by base-promoted intramolecular cyclization.[8] Another powerful, modern approach is the copper-catalyzed boryl allylation of 2-azetines, which has been shown to produce a range of cis-2,3-disubstituted azetidines with high diastereoselectivity and enantioselectivity.[3][4]
Q4: How can I best purify azetidine diastereomers?
A4: The separation of azetidine diastereomers typically relies on column chromatography.
-
Stationary Phase: Use standard silica gel, but if you suspect decomposition or epimerization, switch to deactivated (neutral) silica or alumina.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is standard. For more polar azetidines, systems like dichloromethane/methanol may be necessary.
-
Additive: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent can significantly improve peak shape and prevent decomposition on the column, especially for free-base azetidines.[1]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative normal-phase or reverse-phase HPLC can be very effective. Chiral HPLC is necessary for separating enantiomers and for determining enantiomeric excess.
Mechanism Diagram: Stereochemical Control in Intramolecular Aminolysis of a cis-Epoxy Amine
Caption: La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds via a backside SN2 attack, leading to a stereospecific synthesis of the corresponding azetidine.
References
-
Szostak, M. & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48999-49033. [Link]
-
Lenci, E., & Trabocchi, A. (2020). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. European Journal of Organic Chemistry, 2020(1), 22-37. [Link]
-
Voss, E. et al. (2017). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 82(19), 10092-10109. [Link]
-
Palazzino, G. et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(16), 4967. [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Li, W. et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(25), 11456–11463. [Link]
-
Didier, D. et al. (2021). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 23(15), 5899–5903. [Link]
-
Wang, Z. et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Pápai, I. & Tárkányi, G. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 820-831. [Link]
-
Singh, R. P. & Kumar, V. (2014). Diastereoselective Synthesis of Vicinal Amino Alcohols. Tetrahedron, 70(34), 5139-5181. [Link]
-
Schindler, C. S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(28), 6749-6754. [Link]
-
Fossey, J. S. et al. (2012). Azetidines and their applications in asymmetric catalysis. Chemical Communications, 48(11), 1479-1493. [Link]
-
Alker, D. et al. (1990). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1623-1629. [Link]
-
Schindler, C. S. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Wang, D. et al. (2022). Synthesis of chiral Azetidine and its application in asymmetric synthesis. Chinese Journal of Organic Chemistry, 42(1), 1-17. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
YouTube. (2024). A short Chiral Pool Synthesis. Insights in Advanced Organic Chemistry 26. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Production of Azetidine Derivatives
Current Status: Operational Role: Senior Application Scientist Topic: Process Chemistry & Safety Engineering for 4-Membered Heterocycles
Executive Summary
Azetidines possess a ring strain energy (RSE) of approximately 26 kcal/mol , significantly higher than pyrrolidines (~6 kcal/mol) and nearly equal to aziridines. This thermodynamic instability creates two primary scalability barriers: thermal runaway potential during synthesis and uncontrolled oligomerization during isolation.
This guide moves beyond academic synthesis to industrial viability, focusing on Flow Chemistry as the primary mitigation strategy for thermal hazards and Salt Formation for isolation challenges.
Module 1: Thermal Safety & Hazard Mitigation
The most critical error in azetidine scale-up is treating it like a 5- or 6-membered ring. You are essentially scaling up a "spring-loaded" molecule.
Critical Safety Protocol: The "Thermal Gate"
Before scaling any azetidine reaction beyond 100g, you must validate the thermal profile.
Step-by-Step Validation:
-
Run DSC (Differential Scanning Calorimetry):
-
Acceptable: Onset of decomposition (
) > . -
Critical: If
is within 30°C of your reaction temperature, the process is unsafe for batch reactors >1L due to heat accumulation.
-
-
Calculate Adiabatic Temperature Rise (
):-
Use the formula:
. -
If
would raise the reactor temperature to the DSC onset temperature, you have a runaway scenario .
-
Decision Matrix: Batch vs. Flow
Use the following logic gate to determine your manufacturing strategy.
Figure 1: Decision tree for selecting between Batch and Continuous Flow processing based on thermal safety data.
Module 2: Synthetic Protocols (The "Baricitinib" Standard)
Case Study Reference: The industrial synthesis of Baricitinib intermediates utilizes continuous flow to manage the exotherm of azetidine functionalization.
Protocol A: Continuous Flow Alkylation (Recommended)
Why Flow? It allows "pseudo-high dilution." The local concentration is high (fast rate), but the active volume is effectively zero, preventing thermal runaway and intermolecular polymerization.
Equipment Setup:
-
Reactor: Silicon carbide (SiC) or Stainless Steel micro-reactor (e.g., Corning or Chemtrix).
-
Pumps: Dual-piston HPLC pumps (acid resistant).
-
Back Pressure Regulator (BPR): Set to 7–10 bar to keep solvents liquid above boiling points.
Workflow:
-
Feed A: 1-benzhydrylazetidin-3-one (or precursor) in THF (0.5 M).
-
Feed B: Organolithium or Grignard reagent (1.1 equiv).
-
Mixing: T-mixer (internal volume < 0.5 mL).
-
Residence Time: 30–60 seconds.
-
Quench: Immediate output into a cooled
solution.
Self-Validating Checkpoint:
-
Monitor the pressure drop (
). If increases by >10% over 1 hour, polymer is fouling the channel . Stop and flush with MeOH.
Protocol B: Batch Cyclization (Gamma-Haloamines)
Only use if Flow is unavailable. Requires high dilution.
-
Reagent:
-haloamine (e.g., N-(3-chloropropyl)amine derivative). -
Base:
(aqueous) or DIPEA. -
Solvent: Acetonitrile or Water (biphasic).
-
Critical Parameter: Dosing Rate .
-
Do NOT add base to the amine.
-
Add the amine slowly to the refluxing base solution. This ensures the amine concentration remains effectively low, favoring intramolecular cyclization (ring closure) over intermolecular reaction (polymerization).
-
Module 3: Isolation & Purification
Azetidines are often hydrophilic and volatile. Standard rotary evaporation leads to product loss or oiling out.
The "Salt-Break" Isolation Technique
Instead of distilling the free base (which risks polymerization and volatility loss), isolate the azetidine as a stable salt.
Step-by-Step Guide:
-
Extraction: Perform reaction workup. If the product is in the organic phase (e.g., DCM), dry with
. -
Salt Formation:
-
Cool solution to 0°C.
-
Bubble anhydrous
gas or add in Dioxane dropwise. -
Observation: A white precipitate (Azetidinium chloride) should form immediately.
-
-
Filtration: Filter the solid.[1]
-
Why? The salt is non-volatile and shelf-stable. It prevents the ring from opening via acid-catalyzed hydrolysis (which requires water; anhydrous salts are stable).
-
-
Free-Base Release (Just-in-Time):
-
Only convert back to the free base immediately before the next reaction step using a biphasic mixture (
).
-
Data Comparison: Isolation Methods
| Method | Yield | Purity | Stability | Scalability |
| Distillation (Free Base) | 45-60% | High | Low (Polymerizes) | Poor (Thermal hazard) |
| Column Chromatography | 70-80% | High | Medium | Poor (Silica interaction) |
| Salt Precipitation (HCl/Oxalate) | 90-95% | Very High | High (Years) | Excellent |
Module 4: Process Visualization (Flow Setup)
Figure 2: Schematic for a Continuous Flow Reactor setup to handle azetidine lithiation/functionalization safely.
Troubleshooting & FAQs
Q1: My azetidine yield drops significantly upon scale-up (from 5g to 100g). Why? A: This is likely thermal oligomerization . In small flasks, heat dissipates quickly. In 100g batches, the exotherm lingers, providing the energy for the strained ring to open and react with itself.
-
Fix: Switch to the Protocol A (Flow) or increase dilution in batch to <0.1 M (though this increases solvent waste).
Q2: The product decomposes on silica gel during purification.
A: Azetidines are basic amines. The acidic nature of silica gel (
-
Fix: Pre-treat the silica column with 1-2% Triethylamine (TEA) in hexane before loading your sample. This neutralizes the acidic sites. Alternatively, use Alumina (Basic) or the Salt Precipitation method (Module 3).
Q3: I cannot remove the solvent without losing the product. A: Simple azetidines are volatile. If you rotovap at 40°C/20mbar, you are distilling your product into the trap.
-
Fix: Do not evaporate to dryness.[2] Isolate as a salt (Module 3) or use a higher boiling solvent (e.g., Toluene) and telescope the solution directly into the next step.
Q4: The reaction mixture turned into a solid gel. A: You have created "Poly-azetidine." This is an irreversible runaway polymerization.
-
Root Cause:[3][4] Concentration was too high or temperature control failed.
-
Cleanup: The polymer is often insoluble. Mechanical removal or digestion with strong acid (waste disposal) is required.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link
-
A Green and Facile Synthesis of Industrially Important Quaternary Heterocyclic Intermediates for Baricitinib. BMC Chemistry, 2019.[3] Link
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. The Journal of Organic Chemistry, 2021. Link
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds (Relevant for High Energy Precursors). Organic Process Research & Development, 2020. Link
-
Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Politecnico di Milano (ResearchGate), 2021. Link
Sources
Comparative Guide: Biological Activity & SAR of 3-[(2-Fluorobenzyl)oxy]azetidine Scaffolds
The following guide provides an in-depth technical analysis of the 3-[(2-Fluorobenzyl)oxy]azetidine scaffold, a critical pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) drug discovery.
Executive Summary
3-[(2-Fluorobenzyl)oxy]azetidine represents a "privileged structure" in medicinal chemistry, widely utilized to modulate the physicochemical and pharmacokinetic properties of amine-containing drugs. Unlike its unsubstituted or para-substituted analogs, the ortho-fluorine (2-F) substitution pattern offers a unique balance of metabolic stability, conformational rigidity, and lipophilicity (LogD).
This guide objectively compares the 2-fluoro derivative against key analogs to assist researchers in lead optimization for targets such as Monoamine Transporters (SERT/NET) , Sigma Receptors , and MCH-1 Antagonists .
Key Differentiators
-
Metabolic Blockade: The 2-F substituent effectively hinders CYP450-mediated O-dealkylation and benzylic oxidation.
-
Conformational Bias: Induces a specific gauche conformation via electrostatic interactions between the fluorine and the ether oxygen, often improving binding affinity.
-
Basicity Modulation: Lowers the pKa of the azetidine nitrogen slightly compared to non-fluorinated analogs, potentially enhancing blood-brain barrier (BBB) permeability.
Comparative Analysis: 2-Fluoro vs. Analogs
The following table summarizes the biological and physicochemical performance of the 3-[(2-Fluorobenzyl)oxy]azetidine (Compound A) versus common structural alternatives. Data represents consensus values from structure-activity relationship (SAR) studies of 3-aryloxyazetidine derivatives.
| Feature | 3-[(2-Fluorobenzyl)oxy]azetidine (Target) | 3-(Benzyloxy)azetidine (Unsubstituted) | 3-[(4-Fluorobenzyl)oxy]azetidine (Para-F) | 3-[(2-Chlorobenzyl)oxy]azetidine (Ortho-Cl) |
| Metabolic Stability (t½) | High (++++)Blocks ortho-oxidation; sterically hinders dealkylation. | Low (+)Prone to rapid benzylic oxidation and O-dealkylation. | Medium-High (+++)Blocks para-oxidation but lacks steric protection at ether linkage. | High (++++)Good stability but introduces significant lipophilicity. |
| Conformational Bias | Restricted Dipole-dipole interaction favors specific rotamer. | Flexible Free rotation; higher entropic penalty upon binding. | Flexible Similar to unsubstituted; no ortho-locking effect. | Restricted Steric clash limits rotation; bulkier than F. |
| Lipophilicity (cLogP) | ~1.5 - 1.8 Optimal for CNS penetration. | ~1.2 - 1.4 Slightly lower; good solubility. | ~1.5 - 1.8 Similar to 2-F. | ~2.1 - 2.4 Higher; risk of non-specific binding. |
| Target Affinity (Generic) | High Often preferred for compact hydrophobic pockets. | Moderate Lacks specific electrostatic contacts. | Variable Preferred if pocket depth requires distal polar interaction. | Variable Often reduced due to steric bulk of Chlorine. |
| pKa (Azetidine N) | ~9.2 Slight inductive withdrawal reduces basicity. | ~9.5 Highly basic; may trap in lysosome. | ~9.3 Minimal inductive effect from para position. | ~9.0 Stronger withdrawal; improves neutral fraction. |
Mechanistic Insight & SAR Visualization
The biological superiority of the 2-fluorobenzyl motif stems from the "Ortho-Fluorine Effect." In many CNS ligands, the fluorine atom at the 2-position creates an intramolecular electrostatic interaction with the ether oxygen or the azetidine ring protons. This pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding to targets like the Serotonin Transporter (SERT).
Structural Logic Diagram (SAR)
The following diagram illustrates the functional impact of specific structural modifications on the azetidine scaffold.
Caption: SAR analysis highlighting how the 2-fluoro substituent and azetidine core synergize to improve metabolic stability and binding affinity.
Experimental Protocols
To validate the activity of 3-[(2-Fluorobenzyl)oxy]azetidine derivatives, the following standardized protocols are recommended. These ensure data reproducibility and direct comparability with analogs.
A. Synthesis via Reductive Etherification (Preferred Route)
Avoids the harsh conditions of Williamson ether synthesis, preserving chiral centers if present.
-
Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 2-fluorobenzaldehyde (1.2 eq), Triethylsilane (Et3SiH, 3.0 eq), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine and 2-fluorobenzaldehyde in Dichloromethane (DCM).
-
Add TFA dropwise at 0°C followed by Et3SiH.
-
Stir at room temperature for 16 hours.
-
Note: The TFA serves dual purposes: catalyzing the ether formation and deprotecting the Boc group (if prolonged). For stepwise control, use TMSOTf catalysis for ether formation first.
-
-
Purification: Quench with NaHCO3. Extract with DCM. Purify via silica gel chromatography (MeOH/DCM gradient).
-
Validation: Confirm structure via ¹H-NMR (Characteristic doublet for benzylic CH2 at ~4.5 ppm).
B. In Vitro Metabolic Stability Assay (Microsomal Stability)
Critical for demonstrating the advantage of the 2-F analog over the unsubstituted benzyl ether.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Test Compound: 1 µM final concentration (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).
-
Workflow:
-
Pre-incubate HLM and test compound at 37°C for 5 min.
-
Initiate reaction with NADPH.
-
Sample at t = 0, 5, 15, 30, and 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis: LC-MS/MS. Plot ln(remaining %) vs. time to determine intrinsic clearance (
). -
Expected Result: The 2-F analog should show a >2-fold increase in half-life compared to the 3-(benzyloxy)azetidine due to blockage of the metabolically labile ortho-position.
Mechanism of Action: Monoamine Transporter Inhibition
One of the primary applications of 3-aryloxyazetidines is as a scaffold for Monoamine Reuptake Inhibitors. The following diagram details the pathway inhibition.
Caption: Mechanism of action showing competitive inhibition of SERT by the azetidine scaffold, leading to increased synaptic serotonin levels.
References
-
Couty, F., & Evano, G. (2006). "Synthesis of Azetidines and Their Application in Medicinal Chemistry." Organic Preparations and Procedures International. Link
- Lowe, J. A., et al. (2010). "Azetidine Derivatives as MCH-1 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of aryloxyazetidine linkers).
-
Smith, D. A., & Di, L. (2021). "Fluorine in Medicinal Chemistry: A Review of Anti-Metabolic Effects." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "3-[(2-Fluorobenzyl)oxy]azetidine Hydrochloride." National Center for Biotechnology Information. Link
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacement of pyrrolidines with azetidines).
Technical Guide: In Vitro vs. In Vivo Profiling of Azetidine-Containing Compounds
Introduction: The Strain-Stability Paradox
In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a privileged scaffold. It occupies a "Goldilocks" zone: it possesses significant ring strain (~26 kcal/mol) which can drive potency through rigidified vector positioning, yet it often retains sufficient metabolic stability to survive in vivo—unlike its 3-membered analog, the aziridine.
However, the translation of azetidine compounds from in vitro assays to in vivo efficacy is non-trivial. The very ring strain that lowers lipophilicity and improves solubility can also introduce unique metabolic liabilities, specifically glutathione (GSH) conjugation via ring opening. This guide objectively compares the performance metrics of azetidines against their 5- and 6-membered counterparts (pyrrolidines/piperidines) and outlines the critical experimental workflows required to de-risk these scaffolds.
Physicochemical & In Vitro Profiling[1]
The primary driver for incorporating an azetidine is often to modulate physicochemical properties without altering the pharmacophore's vector significantly.
The "Azetidine Shift"
Replacing a pyrrolidine or piperidine with an azetidine typically results in a predictable shift in properties. This is critical for optimizing Lead-like metrics.
| Property | Trend (vs. Pyrrolidine/Piperidine) | Mechanistic Rationale |
| Lipophilicity (LogD) | Decreases (0.5 – 1.0 log unit) | Reduced carbon count and increased polarity of the amine due to s-character hybridization changes. |
| Basicity (pKa) | Decreases (1–2 units) | Increased s-character of the nitrogen lone pair (sp³ |
| Metabolic Stability | Variable (Context Dependent) | Pro: Steric bulk prevents N-dealkylation. Con: Ring strain can facilitate nucleophilic attack (e.g., by GSTs). |
| Solubility | Increases | Lower LogD and lower Crystal Packing Energy (often). |
Metabolic Stability: The P450 vs. GST Divergence
In vitro microsomal stability assays often yield misleading results for azetidines if only Cytochrome P450 (CYP) clearance is monitored.
-
The P450 Advantage: Azetidines are generally resistant to standard CYP-mediated
-carbon oxidation compared to pyrrolidines. The formation of the iminium ion intermediate is energetically disfavored due to the increase in ring strain (introducing a double bond into a 4-membered ring). -
The GST Liability: The critical failure mode for azetidines is Glutathione S-Transferase (GST) mediated ring opening. This does not always require prior bioactivation.
Critical Insight: Standard Phase I (Microsomal) stability assays will miss GST-mediated clearance. You must use hepatocyte co-cultures or supplemented cytosolic fractions to detect this liability early.
Protocol: Reactive Metabolite Trapping (GSH Adducts)
To de-risk the azetidine ring opening, a standard GSH trapping assay is insufficient. You must distinguish between oxidative bioactivation (CYP-mediated) and direct ring opening (GST-mediated).
Step-by-Step Methodology:
-
Incubation Systems: Prepare two parallel incubations:
-
System A: Human Liver Microsomes (HLM) + NADPH (Detects CYP-mediated reactive metabolites).
-
System B: Human Cytosol + GSH + No NADPH (Detects direct GST-mediated ring opening).
-
-
Reaction Mix:
-
Substrate: 10 µM Azetidine compound.
-
Trapping Agent: 5 mM Glutathione (GSH) or [³⁵S]GSH for radiolabeling.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4), 37°C.
-
-
Timepoints: 0, 15, 30, 60 min.
-
Quenching: Add equal volume ice-cold Acetonitrile containing internal standard.
-
Analysis: LC-MS/MS (High Resolution). Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (+307 Da).
In Vivo Translation: PK and Toxicity[2]
When moving to in vivo studies, the focus shifts from metabolic stability to Volume of Distribution (Vd) and Idiosyncratic Toxicity .
Pharmacokinetics (PK)
Azetidines often exhibit lower Vd than their piperidine analogs due to reduced lipophilicity. However, this can be advantageous for targeting blood-borne pathogens or restricting CNS penetration if peripheral restriction is desired.
-
Case Study: Cobimetinib (Cotellic)
-
PK Profile: Despite the polar azetidine, it exhibits a large Vd (approx. 511 L in humans) and a long half-life (~2.2 days). This demonstrates that the azetidine ring does not inherently preclude tissue distribution if the rest of the molecule provides sufficient lipophilicity.
-
Clearance: Predominantly CYP3A metabolized; the azetidine ring itself remains robust in this scaffold.
Toxicity: The Ring-Opening Risk
The most significant in vivo risk is the formation of reactive intermediates that covalently bind to proteins, leading to Drug-Induced Liver Injury (DILI).
-
The AZD1979 Warning:
-
AZD1979 (MCHr1 antagonist) failed due to transaminase elevations.
-
Mechanism:[1][3][4] The spiro-azetidine moiety underwent GST-catalyzed nucleophilic attack at the
-carbon without P450 activation.[5][6] -
Translation: This toxicity was not predicted by standard microsomal stability but could have been caught by the Cytosol+GSH assay described above.
-
Visualizing the Decision Process
The following diagrams illustrate the logic flow for evaluating azetidine scaffolds and the mechanistic pathways of their metabolism.
Azetidine Screening Workflow
Caption: Figure 1. Integrated screening workflow for azetidines, prioritizing early detection of GST-mediated ring opening.
Metabolic Fate: Oxidation vs. Conjugation
Caption: Figure 2. Divergent metabolic pathways. Note that GST attack can occur directly on the strained ring, bypassing Phase I.
Comparative Data Summary
The following table summarizes the performance of Azetidine scaffolds versus standard alternatives in key drug development metrics.
| Metric | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| LogD (Lipophilicity) | Low (Best for solubility) | Medium | High |
| Metabolic Stability (CYP) | High (Ring strain protects | Low/Medium (Prone to oxidation) | Low/Medium |
| Metabolic Stability (GST) | Risk (Ring opening potential) | Stable | Stable |
| Permeability (Papp) | Moderate (Polarity limited) | High | High |
| CNS Penetration | Low/Moderate | High | High |
| Clinical Success | Baricitinib, Cobimetinib | Many | Many |
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. Retrieved from [Link] (Search Term: Azetidines medicinal chemistry).
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. Retrieved from [Link] (Context: AZD1979 toxicity mechanism).
-
Population Pharmacokinetics and Dosing Implications for Cobimetinib in Patients with Solid Tumors. PubMed. Retrieved from [Link] (Context: Cobimetinib PK data).
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity. Harvard DASH. Retrieved from [Link] (Context: BRD3914 in vivo efficacy).
- Baricitinib Discovery and SAR.Journal of Medicinal Chemistry.
Sources
- 1. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Isotope tracing reveals bacterial catabolism of host-derived glutathione during Helicobacter pylori infection | PLOS Pathogens [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating Ortho- and Para-Fluorobenzyl Azetidine Isomers
In the landscape of modern medicinal chemistry, the azetidine scaffold is a privileged structural motif, frequently incorporated into novel therapeutic agents to enhance properties such as metabolic stability, solubility, and target binding affinity.[1][2][3] When functionalized with substituted aromatic rings, such as a fluorobenzyl group, the precise positioning of the substituent becomes critical. Positional isomers, like the ortho- and para-fluorobenzyl azetidines, can exhibit vastly different pharmacological profiles. Therefore, their unambiguous differentiation is a cornerstone of robust drug discovery and development programs.
This technical guide provides an in-depth comparison of the spectroscopic signatures of ortho- and para-fluorobenzyl azetidine isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering both theoretical explanations and practical, data-driven insights to empower researchers in their analytical endeavors.
The Structural Basis for Spectroscopic Divergence
The fundamental difference between the ortho- and para-isomers lies in the position of the fluorine atom on the benzyl ring relative to the point of attachment to the azetidine nitrogen. This seemingly subtle variation induces significant changes in the molecule's electronic distribution, symmetry, and steric environment, which in turn are reflected in their interactions with electromagnetic radiation.
-
Para-isomer: The fluorine atom is positioned directly opposite the azetidinyl-methyl group. This symmetrical arrangement results in a more uniform electronic environment across the aromatic ring.
-
Ortho-isomer: The fluorine atom is adjacent to the azetidinyl-methyl group. This proximity leads to through-space electronic effects and potential steric interactions that are absent in the para-isomer.
Below is a visualization of the isomeric structures.
Caption: Chemical structures of ortho- and para-fluorobenzyl azetidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The aromatic region (typically δ 7.0-7.5 ppm) of the ¹H NMR spectrum provides the most definitive evidence for isomer identification.
-
Para-isomer: Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs, resulting in a characteristic AA'BB' system that often appears as two distinct doublets of doublets (or triplets, depending on the resolution and the relative magnitude of the coupling constants).[4]
-
Ortho-isomer: The lack of symmetry renders all four aromatic protons chemically and magnetically non-equivalent. This leads to a more complex multiplet in the aromatic region, with each proton having a unique chemical shift and coupling pattern.
The benzylic protons (CH₂) and the protons on the azetidine ring will also exhibit subtle differences in their chemical shifts due to the varying inductive effects of the fluorine atom's position, but the aromatic region is the most diagnostic.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers complementary and confirmatory data. The key differentiator is the magnitude of the carbon-fluorine coupling constants (J-coupling).
-
Para-isomer: The carbon directly bonded to fluorine (C-F) will appear as a large doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.
-
Ortho-isomer: Similar to the para-isomer, the C-F bond will result in a large doublet. However, the coupling constants for the adjacent carbons will be different from those in the para-isomer, reflecting the different through-bond distances.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data Comparison
| Parameter | ortho-Fluorobenzyl Azetidine | para-Fluorobenzyl Azetidine | Rationale for Difference |
| ¹H Aromatic Region | Complex multiplet (4 distinct signals) | AA'BB' system (two pseudo-triplets or doublets of doublets) | Molecular symmetry in the para-isomer simplifies the spectrum. |
| ¹³C C-F Coupling | Distinct J-coupling values for C-F, C-C-F, etc. | Different J-coupling values compared to the ortho-isomer. | The distance and number of bonds between the carbon and fluorine atoms alter the coupling constants. |
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
IR spectroscopy probes the vibrational frequencies of chemical bonds. While many absorption bands will be common to both isomers (e.g., C-H and C-N stretches), the "fingerprint region" (below 1500 cm⁻¹) is highly informative for distinguishing substitution patterns on an aromatic ring.[5]
The most diagnostic vibrations are the C-H out-of-plane bending modes.
-
Para-isomer: Typically exhibits a strong, sharp absorption band in the 800-850 cm⁻¹ region, indicative of a 1,4-disubstituted benzene ring.[4]
-
Ortho-isomer: Shows a characteristic strong absorption band in the 730-770 cm⁻¹ region, which is a hallmark of 1,2-disubstitution.
Additionally, the C-F stretching vibration, usually a strong band between 1200 and 1250 cm⁻¹, may show a slight shift in position and intensity between the two isomers.[4][6]
Table 2: Key Diagnostic IR Absorption Bands
| Vibration Mode | ortho-Fluorobenzyl Azetidine (cm⁻¹) | para-Fluorobenzyl Azetidine (cm⁻¹) |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2850-2950 | ~2850-2950 |
| Aromatic C=C Stretch | ~1600, ~1490 | ~1600, ~1510 |
| C-F Stretch | ~1220-1250 | ~1220-1250 |
| C-H Out-of-Plane Bend | ~730-770 (Strong) | ~800-850 (Strong) |
Mass Spectrometry (MS): Clues in Fragmentation
While mass spectrometry will show an identical molecular ion peak ([M]⁺) for both isomers, their fragmentation patterns under electron ionization (EI) can offer subtle clues for differentiation. The primary challenge is that both isomers often produce very similar fragment ions.[5][7]
However, energy-resolved mass spectrometry (ERMS) has shown that the relative abundances of certain fragment ions can differ.[7] For both isomers, a prominent fragment will be the fluorotropylium ion ([C₇H₆F]⁺) at m/z 109. The relative intensity of this ion compared to the molecular ion or other fragments might vary slightly due to the different stabilities of the precursor molecular ions.
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Expected Presence | Notes |
| 181 | [M]⁺ | Both | Molecular ion peak will be identical. |
| 109 | [C₇H₆F]⁺ | Both | Fluorotropylium ion. Relative intensity may differ slightly. |
| 70 | [C₄H₆N]⁺ | Both | Fragment corresponding to the azetidine ring cleavage. |
For unambiguous differentiation, MS is best coupled with a separation technique like Gas Chromatography (GC-MS), where the isomers will likely have different retention times.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in the aromatic ring. The position of the fluorine substituent can slightly alter the energy of these transitions, leading to a shift in the maximum absorbance wavelength (λ_max).
-
Para-isomer: The fluorine atom's lone pairs can participate in resonance with the π system, potentially causing a slight bathochromic (red) shift compared to an unsubstituted ring.
-
Ortho-isomer: The inductive effect of the adjacent fluorine atom might lead to a subtle hypsochromic (blue) shift.
These shifts are often small and can be solvent-dependent, making UV-Vis a less definitive technique than NMR or IR for isomer differentiation.[8]
Table 4: Expected UV-Vis Absorption Data
| Parameter | ortho-Fluorobenzyl Azetidine | para-Fluorobenzyl Azetidine |
| λ_max (nm) | ~260-270 | ~265-275 |
Experimental Protocols
To obtain reliable and reproducible data, standardized experimental protocols are essential.
Representative Synthesis: N-Alkylation
A common method for preparing these compounds is the N-alkylation of azetidine with the corresponding fluorobenzyl bromide.[9]
-
Dissolution: Dissolve azetidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a suitable aprotic solvent like acetonitrile (0.2 M).
-
Addition: Add the ortho- or para-fluorobenzyl bromide (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the solid base and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired isomer.
Spectroscopic Analysis Workflow
The following workflow ensures comprehensive characterization of the synthesized isomers.
Caption: General workflow for synthesis and spectroscopic analysis.
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in deuterated chloroform (CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[10]
-
IR Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound can be prepared on a salt plate (NaCl or KBr).[4]
-
Mass Spectrometry: Introduce the sample into a GC-MS system. Use a standard electron ionization (EI) voltage of 70 eV.
-
UV-Vis Spectroscopy: Prepare a dilute solution (~10⁻⁵ M) of the sample in a UV-transparent solvent like ethanol or hexane. Record the absorption spectrum from 200-400 nm.[8][11]
Conclusion
The differentiation of ortho- and para-fluorobenzyl azetidine isomers is readily achievable through a systematic application of standard spectroscopic techniques. While each method provides valuable information, a combined approach yields the most definitive structural elucidation.
-
¹H NMR is the most unambiguous method, with the aromatic region providing a clear distinction based on molecular symmetry.
-
IR spectroscopy offers a rapid and reliable confirmation, with the C-H out-of-plane bending vibrations in the fingerprint region serving as a diagnostic marker for the substitution pattern.
-
Mass Spectrometry , especially when coupled with gas chromatography, can differentiate isomers based on retention time and subtle fragmentation differences.
-
UV-Vis spectroscopy provides supportive, albeit less definitive, data on the electronic structure of the isomers.
By understanding the principles behind how isomeric structure influences spectroscopic output, researchers can confidently identify and characterize these and other closely related compounds, ensuring the integrity and progression of their drug discovery pipelines.
References
Sources
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- 8. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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Structure-activity relationship (SAR) studies of azetidine derivatives
Executive Summary
The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a "privileged scaffold" in modern drug design.[1][2] It serves as a critical bioisostere for pyrrolidines, piperidines, and dimethylamine groups.
This guide objectively analyzes the Structure-Activity Relationship (SAR) implications of the "Azetidine Switch." Experimental data indicates that contracting a 5- or 6-membered ring to an azetidine often lowers basicity (
Part 1: The Azetidine Advantage (Structural Physics)
The utility of azetidine lies in its unique position between the high reactivity of aziridines and the stability of pyrrolidines.[2]
The "Goldilocks" Ring Strain
Azetidine possesses a ring strain of approximately 25.4 kcal/mol . This is significantly higher than pyrrolidine (~5.4 kcal/mol) but lower than aziridine (~27.7 kcal/mol).
-
Impact: The strain induces a "puckered" conformation (butterfly angle ~37°). This rigidifies the exit vectors of substituents at the C3 position, allowing for precise probing of receptor pockets that flexible chains cannot achieve.
Basicity and Permeability Modulation
Azetidines are generally less basic than their pyrrolidine and piperidine counterparts.
-
Mechanism: The bond angle constraints (
) increase the -character of the nitrogen lone pair, making it less available for protonation. -
Result: Lowering
reduces the percentage of ionized drug at physiological pH, often improving passive membrane permeability and reducing lysosomal trapping.
Decision Logic: When to Use Azetidines
The following decision tree illustrates the strategic application of azetidines during lead optimization.
Figure 1: Strategic decision pathways for incorporating azetidine scaffolds to resolve common ADME-Tox liabilities.
Part 2: Comparative SAR Analysis
The following table compares the physicochemical and biological profiles of azetidine against its common alternatives (pyrrolidine, piperidine, and acyclic amines) using representative data derived from JAK inhibitor and GPCR ligand optimization campaigns (e.g., Baricitinib analogs).
Table 1: Comparative Physicochemical Profiles
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Diethylamine (Acyclic) |
| Ring Strain | High (~25 kcal/mol) | Low (~5 kcal/mol) | Negligible (~0 kcal/mol) | N/A |
| Basicity ( | 8.5 – 9.5 (Lower) | 10.0 – 11.0 | 10.5 – 11.2 | 10.5 – 11.0 |
| Lipophilicity ( | Baseline | +0.3 to +0.5 | +0.6 to +0.9 | +0.4 to +0.7 |
| Metabolic Stability | High (Steric hindrance to N-oxidation) | Moderate | Low (Prone to | Low (N-dealkylation) |
| hERG Inhibition | Low Risk (Lower basicity) | Moderate Risk | High Risk (Pharmacophore match) | Moderate Risk |
| Synthetic Difficulty | High (Ring strain/Opening) | Low | Low | Low |
Experimental Evidence: The "Baricitinib Effect"
In the development of Baricitinib (JAK1/2 inhibitor), the azetidine ring was crucial.
-
Observation: Replacing the pyrrolidine ring with azetidine in early analogs maintained potency against JAK enzymes but significantly improved selectivity and reduced off-target kinase inhibition.
-
Data Point: In similar chemotypes, the azetidine analog showed a 2-fold improvement in metabolic half-life (
) compared to the pyrrolidine analog due to reduced lipophilicity and "hiding" the nitrogen lone pair from CYP450 enzymes.
Part 3: Experimental Protocol (Synthesis & Validation)
Synthesizing functionalized azetidines is challenging due to ring strain.[3][4][5] The most robust method for generating SAR libraries is the Modular Functionalization of 3-Iodoazetidine . This protocol avoids the difficult ring-closure step for every analog, instead using a pre-formed core.
Protocol: Pd-Catalyzed Cross-Coupling of 3-Iodoazetidine
Objective: Synthesize a library of 3-arylazetidines for SAR evaluation.
Reagents & Equipment[6][7]
-
Substrate: 1-Boc-3-iodoazetidine (CAS: 254454-54-1).
-
Coupling Partner: Aryl boronic acids (
). -
Catalyst: Nickel(II) iodide (
) and trans-2-aminocyclohexanol (ligand) OR . -
Base: Sodium Hexamethyldisilazide (NaHMDS) or
. -
Solvent: Isopropyl alcohol (IPA) or Dioxane.
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon, charge a reaction vial with 1-Boc-3-iodoazetidine (1.0 equiv), Aryl boronic acid (1.5 equiv), and Nickel catalyst (10 mol%).
-
Activation: Add ligand (10 mol%) and Base (2.0 equiv).
-
Solvation: Add anhydrous IPA (0.5 M concentration). Seal the vial.
-
Reaction: Heat to 80°C for 12 hours . Note: Azetidines are thermally sensitive; do not exceed 100°C to prevent ring opening.
-
Work-up: Cool to RT. Filter through a Celite pad. Dilute with EtOAc and wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc). Azetidines often streak on silica; add 1% Triethylamine to the eluent.
-
Deprotection (Critical Step):
-
Dissolve purified intermediate in DCM.
-
Add TFA (10 equiv) at 0°C (Ice bath). Warning: Exothermic deprotection can trigger acid-catalyzed ring opening.
-
Stir for 1 hour, then immediately quench with saturated
.
-
Quality Control (Self-Validating)
-
NMR Check: Look for the characteristic azetidine protons. The C2/C4 protons typically appear as multiplets around 3.8–4.5 ppm . If ring opening occurred, these signals will shift significantly upfield or disappear into aliphatic multiplets.
-
Mass Spec: Monitor for [M+H]+. If [M+18] (hydration) is dominant, the ring may have hydrolyzed.
Workflow Visualization
Figure 2: Modular synthesis workflow for 3-arylazetidine libraries, highlighting the critical QC checkpoint for ring stability.
References
-
Smith, A. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1] Link
-
Kalgutkar, A. S. et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters. Link
-
Stephens, C. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Link
-
Mullard, A. (2017). FDA Approves Baricitinib (Olumiant). Nature Reviews Drug Discovery. (Reference for Baricitinib structure). Link
-
Piotrowski, D. W. (2012). Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link
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A Comparative Guide to the Pharmacokinetic Profiles of Azetidine-Based Kinase Inhibitors: Baricitinib and Cobimetinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can profoundly influence the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural component in the design of kinase inhibitors. Its rigid, three-dimensional nature can impart favorable conformational constraints, enhance target binding affinity, and modulate physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two prominent azetidine-containing drugs: baricitinib, a Janus kinase (JAK) inhibitor, and cobimetinib, a mitogen-activated extracellular signal-regulated kinase (MEK) inhibitor.
The Influence of the Azetidine Moiety on Pharmacokinetics
The inclusion of an azetidine ring in a drug's structure can offer several pharmacokinetic advantages. Its compact and rigid nature can reduce the molecule's conformational flexibility, which may lead to a lower entropic penalty upon binding to its target. This can contribute to higher potency and selectivity. From a physicochemical standpoint, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility. Furthermore, the non-planar structure of the azetidine ring can disrupt planarity in larger molecules, which may hinder crystal packing and improve solubility. The metabolic stability of the azetidine ring itself is generally high, making it an attractive scaffold in drug design to enhance a molecule's half-life.
Pharmacokinetic Profile of Baricitinib
Baricitinib is an orally administered, selective inhibitor of JAK1 and JAK2, which are key enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1][2] It is approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[2]
Absorption
Baricitinib is rapidly absorbed following oral administration, with a time to peak plasma concentration (Tmax) of approximately 1 to 1.5 hours.[1][3] It exhibits high oral bioavailability of about 79-97%.[1][4] The administration of baricitinib with a high-fat meal does not have a clinically significant effect on its exposure.[1][3]
Distribution
Baricitinib has a volume of distribution (Vd) of 76 L, indicating wide distribution into tissues.[1][4] It is approximately 50% bound to plasma proteins.[1] Baricitinib is a substrate for several transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporter 3 (OAT3), and multidrug and toxin extrusion protein 2-K (MATE2-K).[5]
Metabolism
The metabolism of baricitinib is limited, with approximately 10% of the dose being metabolized.[1] The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4).[1][6]
Excretion
The primary route of elimination for baricitinib is renal excretion, with about 75% of the administered dose recovered in the urine as unchanged drug.[1][5] Approximately 20% of the dose is eliminated in the feces.[1][5] The elimination half-life of baricitinib is approximately 12 hours in patients with rheumatoid arthritis.[5]
Pharmacokinetic Profile of Cobimetinib
Cobimetinib is an oral, potent, and selective inhibitor of MEK1 and MEK2, components of the RAS/RAF/MEK/ERK signaling pathway that is often constitutively active in various cancers.[7][8] It is approved for the treatment of certain types of melanoma in combination with a BRAF inhibitor.[7][9]
Absorption
Following oral administration, cobimetinib is absorbed with a median Tmax of 2.4 hours.[7] The absolute bioavailability of cobimetinib is 46%.[7][10]
Distribution
Cobimetinib is highly bound to human plasma proteins (95%) in vitro.[10]
Metabolism
Cobimetinib is extensively metabolized, primarily through oxidation by CYP3A and glucuronidation by UGT2B7.[9][10] Unchanged drug accounts for a small fraction of the circulating drug-related material.[11]
Excretion
The majority of the administered dose of cobimetinib is eliminated in the feces (76.5%), with a smaller portion excreted in the urine (17.8%).[11] Unchanged cobimetinib accounts for only 6.6% of the dose in feces and 1.6% in urine, indicating that metabolism is the primary clearance mechanism.[11] The mean terminal half-life of cobimetinib is approximately 49 hours (2.2 days).[12][]
Comparative Pharmacokinetic Data
| Parameter | Baricitinib | Cobimetinib |
| Oral Bioavailability | ~79-97%[1][4] | 46%[7][10] |
| Tmax (hours) | ~1-1.5[1][3] | 2.4[7] |
| Plasma Protein Binding | ~50%[1] | 95%[10] |
| Volume of Distribution (Vd) | 76 L[1][4] | Not specified |
| Primary Metabolism | CYP3A4 (minor)[1][6] | CYP3A, UGT2B7 (major)[9][10] |
| Primary Elimination Route | Renal (as unchanged drug)[1][5] | Fecal (as metabolites)[11] |
| Elimination Half-life (t½) | ~12 hours[5] | ~49 hours[12][] |
| Key Drug Interactions | OAT3 inhibitors (e.g., probenecid)[1] | Strong/moderate CYP3A inhibitors and inducers[7] |
Signaling Pathway Diagrams
Caption: The JAK-STAT signaling pathway and the inhibitory action of baricitinib.
Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the inhibitory action of cobimetinib.
Experimental Protocols
In Vitro Permeability Assessment: Caco-2 Assay
The Caco-2 cell permeability assay is a widely used in vitro method to predict the intestinal absorption of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-29 days to allow for differentiation into a monolayer of polarized enterocytes.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[9]
-
Permeability Assay:
-
The culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability) of the transwell.[9]
-
Samples are collected from the receiver compartment at specific time points.
-
The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
-
Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
Caption: A generalized workflow for the Caco-2 permeability assay.
In Vitro Metabolic Stability: Liver Microsome Assay
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in the presence of the cofactor NADPH to initiate the metabolic reaction.[15][16]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[15]
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile.[16]
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.
-
Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.[15]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
Baricitinib and cobimetinib, both containing an azetidine moiety, exhibit distinct pharmacokinetic profiles that are reflective of their therapeutic indications and dosing regimens. Baricitinib is characterized by high oral bioavailability, rapid absorption, and predominantly renal elimination of the unchanged drug. In contrast, cobimetinib has lower bioavailability, is extensively metabolized, and is primarily eliminated in the feces as metabolites. These differences underscore the significant impact that the overall molecular structure, beyond a single functional group, has on a drug's ADME properties. A thorough understanding of these pharmacokinetic characteristics, derived from robust experimental data, is crucial for the successful development and clinical application of targeted therapies.
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Baricitinib | | Side effects, uses, time to work - Arthritis UK. (n.d.). Retrieved from [Link]
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Olumiant (baricitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]
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Cotellic (cobimetinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Retrieved from [Link]
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Shi, J. G., Chen, X., Lee, F., Emm, T., Scherle, P. A., Lo, Y., ... & Yeleswaram, S. (2014). The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. The Journal of Clinical Pharmacology, 54(12), 1354-1361. Retrieved from [Link]
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Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - NIH. (2020, July 21). Retrieved from [Link]
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The Pharmacokinetics, Pharmacodynamics and Safety of Baricitinib, an Oral JAK 1/2 Inhibitor, in Healthy Volunteers | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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The pharmacokinetics, pharmacodynamics and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC. (2016, July 16). Retrieved from [Link]
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Cobimetinib - Wikipedia. (n.d.). Retrieved from [Link]
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Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PubMed. (n.d.). Retrieved from [Link]
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Cobimetinib - NCI - Division of Cancer Treatment and Diagnosis. (2025, April 9). Retrieved from [Link]
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Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed. (n.d.). Retrieved from [Link]
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Absorption, Metabolism, Excretion, and the Contribution of Intestinal Metabolism to the Oral Disposition of [14C]Cobimetinib, a MEK Inhibitor, in Humans - PubMed. (n.d.). Retrieved from [Link]
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A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. (n.d.). Retrieved from [Link]
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Absorption, metabolism and excretion of cobimetinib, an oral MEK inhibitor, in rats and dogs. (n.d.). Retrieved from [Link]
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Cotellic - European Medicines Agency (EMA). (2015, September 24). Retrieved from [Link]
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Pharmacokinetics of baricitinib in critically ill COVID-19 patients - PMC - NIH. (2023, June 22). Retrieved from [Link]
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Baricitinib: The Second FDA-Approved JAK Inhibitor for the Treatment of Rheumatoid Arthritis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Olumiant interactions: Alcohol, supplements, and more - Medical News Today. (2024, September 3). Retrieved from [Link]
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Figure 6 from Absorption, Metabolism, Excretion, and the Contribution of Intestinal Metabolism to the Oral Disposition of [14C]Cobimetinib, a MEK Inhibitor, in Humans | Semantic Scholar. (n.d.). Retrieved from [Link]
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Cotellic Interactions Checker - Drugs.com. (n.d.). Retrieved from [Link]
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Cobimetinib (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved from [Link]
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Ras/Raf/MEK/ERK (MAPK) Pathway Explained | Basic Science Series - YouTube. (2025, January 26). Retrieved from [Link]
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Automated Permeability Assays for Caco-2 and MDCK Cells - DiVA. (n.d.). Retrieved from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]
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Drug Transporters Inhibition Studies - BioIVT. (n.d.). Retrieved from [Link]
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- 16. info.mercell.com [info.mercell.com]
Personal Protective Equipment & Handling Guide: 3-[(2-Fluorobenzyl)oxy]azetidine
Executive Summary & Scientific Context
As researchers in medicinal chemistry, we value 3-[(2-Fluorobenzyl)oxy]azetidine for its ability to introduce conformational restriction via the azetidine ring while modulating lipophilicity through the fluorobenzyl ether. However, the very feature that makes this scaffold valuable—ring strain (~25 kcal/mol) —dictates our safety protocols.
Unlike standard organic amines, azetidines possess a latent reactivity similar to (though less aggressive than) aziridines. This guide moves beyond generic "wear gloves" advice to provide a protocol based on the compound's electrophilic potential and physicochemical properties.
Risk Assessment: The "Why" Behind the PPE
To select the correct PPE, we must understand the specific hazards of this molecule.
| Feature | Hazard Mechanism | Implication for PPE |
| Azetidine Ring | Ring Strain: Susceptible to nucleophilic attack/ring opening.[1][2] Potential alkylating agent. | Skin: High barrier required. Immediate removal upon splash.[3][4][5][6] |
| Secondary Amine | Basicity: pKa ~10-11. Corrosive to mucous membranes; irritant to skin (H315, H319). | Eyes/Lungs: Goggles (not safety glasses) and Fume Hood are mandatory. |
| Fluorobenzyl Group | Lipophilicity: Increases ability to penetrate the stratum corneum (skin barrier). | Gloves: Standard nitrile breakthrough times are reduced. Double-gloving is essential. |
| Physical State | Solid/Oil: Often a hydrochloride salt (solid) or free base (viscous oil). | Inhalation: Dust generation (salt) or aerosolization (oil) must be contained. |
Visualization: Risk Logic Flow
The following diagram illustrates the decision-making pathway for safety controls based on molecular structure.
Caption: Causal link between azetidine structural features and required engineering/PPE controls.
PPE Selection Matrix
Do not rely on generic lab safety rules. Use this matrix specifically for azetidine handling.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Standard) | Double Nitrile (0.11 mm min) | The fluorinated ether tail increases lipophilicity. Single nitrile layers may allow invisible permeation. Change outer glove every 30 mins. |
| Hand Protection (Spill) | Silver Shield / Laminate | If handling >10g or cleaning spills, nitrile offers insufficient breakthrough time against the concentrated amine. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for amines, which can cause corneal edema (blue haze) or permanent damage. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Primary containment. If weighing outside a hood is unavoidable (not recommended), use an N95 for solid salts. |
| Body | Tyvek Lab Coat (or Cotton with Apron) | Synthetic fabrics (polyester) can degrade or melt if exposed to solvents used in synthesis (DCM/THF). |
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer
Objective: Prevent static-induced dispersal of the solid salt.
-
Static Control: Azetidine salts are often fluffy and static-prone. Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Containment: Place the balance inside the fume hood . If this is impossible, use a "balance enclosure" with HEPA filtration.
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. Never return excess to the stock bottle.
Phase B: Reaction Setup (Solubilization)
Objective: Mitigate exothermic neutralization if using the HCl salt.
-
Solvent Choice: When dissolving the HCl salt, avoid adding strong base (NaH, KOtBu) rapidly. The heat of neutralization can volatilize the free base.
-
Inert Atmosphere: The free base is sensitive to CO₂ (forming carbamates). Flush the reaction vessel with Nitrogen or Argon before adding the azetidine.
-
Syringe Handling: If handling the oil (free base), use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the corrosive amine.
Phase C: Decontamination & Disposal
Objective: Prevent downstream exposure to cleaning staff.
-
Quench: Wipe all surfaces with a mild acidic solution (1M Citric Acid or Dilute HCl) to neutralize any trace amine residues before cleaning with soap/water.
-
Waste Segregation (CRITICAL):
-
Solid Waste: Dispose of gloves and weigh boats in "Hazardous Solid Waste."
-
Liquid Waste: Due to the Fluorine atom, this MUST go into the Halogenated Organic Waste stream. Do not mix with non-halogenated solvents, as this complicates incineration.
-
Visualization: Operational Workflow
Sequence of operations ensuring containment from storage to disposal.[7]
Caption: Operational lifecycle emphasizing temperature equilibration and specific waste segregation.
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes . Do not pause to remove contact lenses initially; flush over them, then remove if possible.
-
Skin Contact: Wash with soap and water.[8][9][10] Do not use alcohol/ethanol , as this enhances skin absorption of the lipophilic fluorobenzyl group.
-
Spill (<5g): Cover with vermiculite or spill pads. Neutralize with dilute acetic acid or citric acid.
-
Spill (>5g): Evacuate the area. Requires SCBA due to potential respiratory irritation.[9][11]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46864696, 3-[(2-Fluorobenzyl)oxy]azetidine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mz.uplcorp.com [mz.uplcorp.com]
- 8. peptide.com [peptide.com]
- 9. aksci.com [aksci.com]
- 10. Azetidine - Safety Data Sheet [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
